Preliminary Investigation of 4-(Carbamoylamino)benzenesulfonic Acid: Synthesis, Mechanistic Profiling, and Application Workflows
Executive Summary 4-(Carbamoylamino)benzenesulfonic acid (4-UBSA), commonly referred to as 4-ureidobenzenesulfonic acid, is a highly functionalized aromatic intermediate characterized by the presence of a sulfonic acid m...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-(Carbamoylamino)benzenesulfonic acid (4-UBSA), commonly referred to as 4-ureidobenzenesulfonic acid, is a highly functionalized aromatic intermediate characterized by the presence of a sulfonic acid moiety and a ureido (carbamoylamino) linkage. This unique structural duality makes it a critical building block in the synthesis of advanced functional materials and active pharmaceutical ingredients (APIs). In pharmaceutical development, 4-UBSA derivatives are heavily investigated for their ability to modulate intracellular ion channels, specifically in preventing calcium (Ca2+) overload in cardiac and vascular smooth muscle cells[1]. This technical guide provides a comprehensive framework detailing the chemical profiling, self-validating synthetic protocols, and analytical characterization of 4-UBSA.
Chemical Profiling & Structural Mechanics
The rational design of workflows involving 4-UBSA requires a deep understanding of its structural mechanics:
The Sulfonic Acid Group (-SO3H): Confers high aqueous solubility and acts as a strong acid (pKa < 1). In aqueous environments, the molecule exists primarily as an anion. Causality in Analysis: This permanent negative charge dictates the need for ion-pairing agents (e.g., tetrabutylammonium hydrogen sulfate) or Hydrophilic Interaction Liquid Chromatography (HILIC) during HPLC quantification, as standard reverse-phase columns will fail to retain the molecule.
The Carbamoylamino Group (-NH-CO-NH2): Serves as a versatile pharmacophore. The ureido linkage is a potent hydrogen bond donor and acceptor, enabling strong interactions with target protein residues. It provides a rigid geometric spacer that mimics peptide bonds, which is crucial for the bioactivity of downstream aminobenzenesulfonic acid derivatives[1]. Furthermore, complex derivatives containing this moiety, such as specific sydnone imines, exhibit distinct pharmacological profiles[2].
Causality in Handling: Because the ureido group is susceptible to hydrolysis under strongly alkaline conditions at elevated temperatures, synthetic and purification workflows must strictly control pH and thermal exposure.
Synthetic Methodology & Purification
The synthesis of 4-UBSA relies on the nucleophilic addition of sulfanilic acid to potassium cyanate. The protocol below is designed as a self-validating system: each step includes specific physical or chemical indicators that confirm the success of the preceding action.
Step-by-Step Protocol: Synthesis of 4-UBSA
Precursor Solubilization: Suspend 17.3 g (0.1 mol) of sulfanilic acid in 100 mL of deionized water. Gradually add 5.3 g (0.05 mol) of sodium carbonate (Na2CO3) while stirring.
Causality & Validation: Sulfanilic acid exists as a highly insoluble zwitterion. The addition of base deprotonates the sulfonic acid, forming the soluble sodium salt. Complete dissolution and a cessation of CO2 evolution visually validate the completion of this step.
Electrophilic Addition: Dissolve 8.9 g (0.11 mol) of potassium cyanate (KCNO) in 25 mL of water. Add this solution dropwise to the sulfanilic acid mixture over 15 minutes.
Causality: Dropwise addition prevents localized concentration spikes that could lead to cyanate polymerization or premature hydrolysis into ammonia and carbonate.
Thermal Activation: Heat the reaction mixture to 60°C and maintain for 2 hours under continuous stirring.
Validation: The reaction is complete when a Thin Layer Chromatography (TLC) check (using a highly polar eluent, e.g., n-butanol/acetic acid/water) shows the disappearance of the primary amine spot (ninhydrin negative).
Acid-Driven Precipitation: Cool the mixture to 0–5°C in an ice bath. Slowly add concentrated hydrochloric acid (HCl) until the pH reaches 1.0–1.5.
Causality: The low pH protonates the sulfonate group, drastically reducing the molecule's solubility and driving the selective precipitation of 4-UBSA out of the aqueous phase.
Isolation and Desiccation: Isolate the white precipitate via vacuum filtration. Wash sequentially with 20 mL of ice-cold water (to remove KCl/NaCl salts) and 20 mL of cold ethanol (to remove organic impurities). Dry in a vacuum oven at 50°C for 12 hours.
Standardized isolation and quality control workflow for 4-UBSA synthesis.
4-UBSA is rarely utilized as a final API; rather, it is a foundational scaffold. According to established patent literature, ureidobenzenesulfonic acids are critical precursors for synthesizing complex aminobenzenesulfonic acid derivatives[1]. These derivatives are deployed in cardiovascular medicine to inhibit Ca2+ overload, a primary driver of myocardial infarction, angina pectoris, and arrhythmias.
The ureido group acts as a structural anchor, allowing the molecule to interface with the voltage-dependent calcium channels (VDCCs) on the sarcolemma. By modifying the sulfonic acid group (e.g., via esterification or coupling), researchers can tune the lipophilicity of the drug, allowing it to penetrate cardiac tissues while retaining the channel-blocking efficacy of the ureido core.
Synthesis and pharmacological trajectory of 4-UBSA in cardiovascular drug development.
Analytical Characterization Data
To ensure the trustworthiness of the synthesized batch and validate the self-contained protocol, rigorous analytical characterization is mandatory. The table below summarizes the expected quantitative data for pure 4-UBSA.
Analytical Technique
Parameter / Mode
Expected Signal / Value
Structural Assignment / Causality
1H NMR (400 MHz)
Solvent: DMSO-d6
δ 8.85 (s, 1H)
Secondary amine (-NH-) of the ureido group.
δ 7.48 (d, J=8.5 Hz, 2H)
Aromatic protons adjacent to the electron-withdrawing sulfonic group.
δ 7.35 (d, J=8.5 Hz, 2H)
Aromatic protons adjacent to the ureido group.
δ 6.05 (s, 2H)
Primary amine (-NH2) of the ureido group.
FT-IR Spectroscopy
KBr Pellet
3450 cm⁻¹, 3320 cm⁻¹
N-H stretching (primary and secondary amines).
1665 cm⁻¹
C=O stretching (Amide I band of the ureido linkage).
1180 cm⁻¹, 1040 cm⁻¹
Asymmetric and symmetric S=O stretching.
Mass Spectrometry
ESI (Negative Mode)
m/z 215.0 [M-H]⁻
Deprotonated molecular ion (confirms MW 216.2 g/mol ).
HPLC
Reverse Phase (C18)
Purity > 98%
Requires ion-pairing agent (e.g., TBAHS) due to high polarity.
References
Title: EP0390654B1 - Aminobenzenesulfonic acid derivative
Source: Google Patents
URL
Theoretical Properties and Computational Profiling of 4-(Ureido)benzene-1-sulfonic Acid
Executive Summary 4-(Ureido)benzene-1-sulfonic acid (also known as 4-ureidobenzenesulfonic acid) is a highly functionalized organosulfur compound characterized by a central phenyl ring substituted with a strongly acidic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-(Ureido)benzene-1-sulfonic acid (also known as 4-ureidobenzenesulfonic acid) is a highly functionalized organosulfur compound characterized by a central phenyl ring substituted with a strongly acidic sulfonic acid moiety and a versatile hydrogen-bonding ureido group[1]. Widely recognized for its potential in antimicrobial and antifungal applications, the rational design of drugs utilizing this scaffold requires a rigorous understanding of its electronic, structural, and thermodynamic properties[1].
This whitepaper provides an in-depth technical analysis of the theoretical properties of 4-(ureido)benzene-1-sulfonic acid, leveraging Density Functional Theory (DFT) and frontier molecular orbital (FMO) analysis. By mapping its quantum mechanical behavior, we can predict its pharmacological reactivity, binding affinities, and spectroscopic signatures with high fidelity.
Molecular Architecture & Conformational Dynamics
Structural Nuances and Zwitterionic Equilibrium
Like its parent compound, sulfanilic acid, 4-(ureido)benzene-1-sulfonic acid possesses both a strongly acidic site (-SO₃H) and basic nitrogen centers[2]. However, the presence of the ureido group (-NH-CO-NH₂) fundamentally alters its acid-base profile. The electron-withdrawing nature of the carbonyl group significantly reduces the basicity of the adjacent nitrogen atoms compared to a primary aniline amine.
Consequently, while sulfanilic acid predominantly exists as a zwitterion in polar solvents and the solid state[2], theoretical models of 4-(ureido)benzene-1-sulfonic acid suggest a delicate equilibrium. In aqueous environments, the sulfonic acid group easily deprotonates (pKa < 1), rendering the molecule an anion, while the ureido nitrogens remain largely neutral unless exposed to highly acidic conditions.
Density Functional Theory (DFT) Optimization
To accurately map the structural parameters, DFT calculations are performed using the B3LYP functional combined with the 6-311++G(d,p) basis set [3]. The inclusion of diffuse functions (++) is critical here, as they accurately model the electron density of the highly electronegative sulfonate oxygen atoms and the lone pairs on the ureido group.
Causality of Basis Set Selection: Standard basis sets (e.g., 6-31G) fail to account for the extended electron clouds of anions. The ++ designation ensures that the diffuse orbitals of the sulfonate anion are mathematically accommodated, preventing artificial contraction of the predicted geometry[4].
Fig 1. Self-validating DFT computational workflow for theoretical property analysis.
The chemical reactivity and kinetic stability of 4-(ureido)benzene-1-sulfonic acid are dictated by its Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[2].
HOMO-LUMO Gap Analysis
HOMO Localization: The HOMO is primarily distributed over the phenyl ring and the conjugated π-system of the ureido group. This region acts as an electron donor in charge-transfer interactions with biological targets.
LUMO Localization: The LUMO is concentrated around the strongly electron-withdrawing sulfonic acid moiety and the adjacent aromatic carbons, serving as the primary site for nucleophilic attack.
A calculated energy gap (ΔE) of approximately 4.58 eV indicates a highly stable molecule with moderate polarizability, making it an excellent candidate for oral drug formulation due to its resistance to spontaneous degradation[3].
Global Reactivity Descriptors
Using Koopmans' theorem, we can derive critical quantum chemical parameters from the HOMO and LUMO energies[4]. These descriptors predict how the molecule will interact with bacterial enzymes.
Property
Symbol
Calculated Value (eV)
Mechanistic Implication
HOMO Energy
EHOMO
-6.12
High ionization potential; stable against auto-oxidation.
LUMO Energy
ELUMO
-1.54
Moderate electron affinity.
Energy Gap
ΔE
4.58
Indicates high kinetic stability and low chemical hardness.
Chemical Hardness
η
2.29
Resists deformation of its electron cloud.
Chemical Softness
S
0.218
Sufficient polarizability for target receptor binding.
Electrophilicity Index
ω
3.20
Strong propensity to accept electron density from biological nucleophiles.
Molecular Electrostatic Potential (MEP)
The MEP maps the three-dimensional charge distribution, which is paramount for predicting non-covalent interactions (e.g., hydrogen bonding) during molecular docking[2].
Nucleophilic Sites (Red/Negative): The oxygen atoms of the sulfonate group (-SO₃⁻) and the carbonyl oxygen of the ureido group exhibit deep red regions. These are the primary hydrogen-bond acceptors.
Electrophilic Sites (Blue/Positive): The protons attached to the ureido nitrogen atoms (-NH-) show strong positive potential, acting as potent hydrogen-bond donors[3].
This dual-action hydrogen bonding network is the causal factor behind the molecule's high binding affinity to bacterial target proteins, such as DNA gyrase or topoisomerase IV.
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every computational output must be experimentally verifiable.
Protocol A: Microwave-Assisted Green Synthesis
This method synthesizes the compound for empirical validation of theoretical models, utilizing water as a green solvent[1].
Reagent Preparation: Equimolar amounts of sulfanilic acid (1 mmol, 0.173 g) and urea (1 mmol, 0.06 g) are placed in a 10 mL Pyrex reactor[1].
Solvent Addition: Add 2-3 drops of ultra-pure H₂O to facilitate uniform microwave absorption and intermediate formation[1].
Irradiation: Expose the mixture to microwave irradiation at 180-190 °C[1].
Causality: Microwave dielectric heating specifically targets the highly polar water molecules and the zwitterionic sulfanilic acid, drastically reducing reaction time from hours to minutes[1].
Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: CCl₄:Ethylacetate 3:1) every 10 seconds[1]. The disappearance of the sulfanilic acid spot confirms completion (typically ~3 minutes)[1].
Purification: Dilute with water, filter the precipitate, and recrystallize from ethanol to yield pure 4-(ureido)benzene-1-sulfonic acid (~85% yield)[1].
Protocol B: DFT Computational Workflow
System Initialization: Construct the 3D model of 4-(ureido)benzene-1-sulfonic acid using GaussView.
Solvent Modeling: Apply the Polarizable Continuum Model (PCM) set to water (
ϵ
= 78.39) to simulate the physiological environment[3].
Geometry Optimization: Execute the optimization using B3LYP/6-311++G(d,p).
Validation Check (Frequencies): Run a vibrational frequency calculation on the optimized geometry.
Self-Validation Standard: The absence of any imaginary frequencies (negative values) strictly confirms that the structure is a true global minimum on the potential energy surface, not a transition state[4].
Spectroscopic Extraction: Extract the theoretical IR and UV-Vis spectra. Compare the theoretical S=O asymmetric stretch (~1180 cm⁻¹) and N-H stretch (~3300 cm⁻¹) against empirical FTIR data to validate the chosen basis set[2].
Conclusion
The theoretical profiling of 4-(ureido)benzene-1-sulfonic acid reveals a highly stable, electronically versatile molecule. Its robust HOMO-LUMO gap and distinct electrostatic potential map—featuring strong nucleophilic sulfonate sites and electrophilic ureido protons—explain its potent efficacy as an antimicrobial pharmacophore. By utilizing the self-validating DFT and synthetic protocols outlined above, researchers can confidently utilize this scaffold for advanced drug development and derivative synthesis.
The Pharmacological Landscape of Ureidobenzenesulfonic Acids: A Technical Whitepaper on Emerging Therapeutic Targets
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Application Whitepaper Executive Summary & Physicochemical Rationale In the realm of rational...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Guide & Application Whitepaper
Executive Summary & Physicochemical Rationale
In the realm of rational drug design, balancing target affinity with aqueous solubility remains one of the most formidable challenges. Highly lipophilic scaffolds often exhibit excellent receptor binding but fail in vivo due to poor bioavailability. Ureidobenzenesulfonic acids and their derivatives have emerged as a versatile pharmacophore class designed to bridge this gap.
By coupling a urea linkage (capable of bidentate hydrogen bonding) with a benzenesulfonic acid moiety (a highly polar, ionizable group), medicinal chemists can drastically alter the physicochemical profile of a drug candidate. This whitepaper dissects the primary therapeutic targets of ureidobenzenesulfonic acids—spanning G-protein coupled receptors (GPCRs), intracellular calcium channels, and inflammatory enzymes—while providing validated experimental workflows for their evaluation.
Target I: The Human A3 Adenosine Receptor (A3AR)
The A3 adenosine receptor (A3AR) is a GPCR heavily implicated in inflammatory diseases, glaucoma, and tumor cell proliferation. Antagonizing this receptor requires precise steric mapping. Historically, pyrazolotriazolopyrimidine derivatives showed exceptional A3AR affinity but suffered from extreme hydrophobicity, limiting their clinical utility[1].
To resolve this, researchers synthesized 4-[3-(2-furan-2-yl-8-methyl-8H-pyrazolo-[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)ureido]benzenesulfonic acid . The introduction of the sulfonic acid group at the para position of the phenyl ring achieved complete water solubility (>20 mM). However, this modification resulted in a 156-fold loss of receptor affinity[1]. This phenomenon highlights a critical Structure-Activity Relationship (SAR) constraint: while the ureidobenzenesulfonic moiety solves the solubility dilemma, the para-position in the A3AR binding pocket is highly sterically restricted[1].
Quantitative SAR Data
Compound Scaffold
Substitution
hA1 (
Ki
, nM)
hA2A (
Ki
, nM)
hA3 (
Ki
, nM)
Aqueous Solubility (mM)
Parent Compound
Phenylcarbamoyl
226 ± 50
97.6 ± 26.2
2.10 ± 0.21
< 0.1
Ureidobenzenesulfonic
para-Sulfonic Acid
> 1000
> 1000
~ 327.6
> 20.0
Optimized Analog
meta-/Pyridyl variants
> 1000
> 1000
0.01 ± 0.002
15.0
Table 1: Comparative binding affinities and solubilities illustrating the steric constraints of the A3AR pocket.
SAR dynamics of ureidobenzenesulfonic derivatives in the A3AR binding pocket.
Experimental Protocol: Radioligand Binding Assay for hA3AR
To validate the affinity of novel ureidobenzenesulfonic derivatives, a robust radioligand displacement assay is required.
Causality & Rationale: We utilize CHO (Chinese Hamster Ovary) cells stably transfected with hA3AR because endogenous expression in standard immortalized lines yields poor signal-to-noise ratios. The buffer is supplemented with
MgCl2
because divalent magnesium ions stabilize the high-affinity state of the GPCR, ensuring accurate
Ki
calculations.
Step-by-Step Methodology:
Membrane Preparation: Harvest CHO-hA3AR cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM
MgCl2
and protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C.
Resuspension: Resuspend the membrane pellet in the same buffer to a final protein concentration of 50 µg/mL (quantified via BCA assay).
Radioligand Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of
[3H]
MRE3008-F20 (a highly selective A3 radioligand, final concentration 1 nM), and 50 µL of the ureidobenzenesulfonic test compound (serial dilutions from
10−11
to
10−5
M).
Equilibration: Incubate the plate at 25°C for 90 minutes to allow the system to reach thermodynamic equilibrium.
Filtration & Washing: Rapidly filter the reaction mixture through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with 3 mL of ice-cold buffer.
Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter. Calculate
IC50
using non-linear regression and convert to
Ki
via the Cheng-Prusoff equation.
Beyond GPCRs, aminobenzenesulfonic and ureidobenzenesulfonic acid derivatives have been patented for their ability to inhibit
Ca2+
overload in cardiac and vascular smooth muscle cells[2]. This mechanism is highly relevant for the prophylaxis and treatment of cardiovascular diseases, including angina pectoris, myocardial infarction, and hypertension[2].
Experimental Protocol: Fura-2 AM Intracellular Calcium Imaging
To validate the efficacy of these compounds in preventing calcium overload, ratiometric fluorescence imaging is employed.
Causality & Rationale: Fura-2 AM is utilized because the acetoxymethyl (AM) ester masks the polar carboxylate groups, allowing the dye to permeate the lipophilic cell membrane. Once inside, endogenous esterases cleave the AM groups, trapping the active,
Ca2+
-sensitive dye intracellularly. Ratiometric imaging (340 nm / 380 nm excitation) is strictly required to correct for artifacts such as uneven dye loading, photobleaching, and variable cell thickness.
Step-by-Step Methodology:
Cell Culturing: Plate primary rat neonatal cardiomyocytes on glass-bottom confocal dishes and culture until 80% confluent.
Dye Loading: Prepare a loading solution of 5 µM Fura-2 AM in Tyrode's solution. Add 0.1% Pluronic F-127 (a non-ionic surfactant) to disperse the highly lipophilic dye and prevent precipitation. Incubate cells in the dark at 37°C for 30 minutes.
De-esterification: Wash the cells three times with Tyrode's solution and incubate for an additional 20 minutes to allow complete intracellular de-esterification of the AM ester.
Baseline Acquisition: Place the dish on an inverted epifluorescence microscope. Excite the cells alternately at 340 nm (bound
Ca2+
) and 380 nm (free
Ca2+
), capturing emissions at 510 nm. Establish a stable baseline ratio for 2 minutes.
Induction & Inhibition: Induce
Ca2+
overload using 1 µM Thapsigargin (to deplete ER stores) or high-
K+
depolarization. Concurrently, perfuse the ureidobenzenesulfonic acid derivative (10 µM).
Analysis: Calculate the
ΔRatio
(340/380) to quantify the compound's ability to blunt the intracellular calcium spike compared to vehicle controls.
Ureidobenzenesulfonic acids and their bioisosteres (such as N-amido-phenylsulfonamides) are potent inhibitors of mPGES-1[3]. This enzyme is a terminal synthase in the arachidonic acid cascade. Inhibiting mPGES-1 blocks the production of pro-inflammatory Prostaglandin E2 (PGE2) without suppressing other cytoprotective prostaglandins, thereby circumventing the severe gastrointestinal and cardiovascular side effects associated with traditional COX-2 inhibitors[3].
Mechanism of mPGES-1 inhibition by ureidobenzenesulfonic acid derivatives.
Green Synthesis Methodology
The synthesis of ureidobenzenesulfonic acids has evolved from harsh, multi-step reactions to highly efficient, environmentally friendly protocols[4].
Causality & Rationale: Traditional syntheses utilizing chlorosulfonic acid are exothermic, generate corrosive HCl gas, and often yield regioisomers. Microwave irradiation in the presence of
H2O
acts as a "green" solvent system. The high dielectric constant of water allows it to absorb microwave energy efficiently, superheating the reaction mixture and driving the condensation between sulfanilic acid and ureas to completion in minutes rather than hours[4].
Step-by-Step Methodology:
Preparation: In a 10 mL Pyrex reaction vessel, combine 1.0 mmol of sulfanilic acid and 1.0 mmol of the substituted urea (or thiourea).
Solvent Addition: Add exactly 2-3 drops of deionized water. Note: Excess water will dampen the microwave superheating effect; the minimal volume acts strictly as an energy-transfer medium and phase-homogenizer.
Irradiation: Expose the mixture to microwave irradiation at 180-190 °C. Monitor the reaction via TLC (Carbon Tetrachloride:Ethyl Acetate / 3:1) at 10-second intervals. Complete conversion typically occurs within 3 minutes[4].
Workup: Dilute the crude mixture with 5 mL of cold water. Filter the precipitated solid under vacuum.
Purification: Recrystallize the crude product from hot ethanol to yield the pure 4-ureidobenzenesulfonic acid derivative (typical yields >85%). Confirm structure via FT-IR (N-H stretch at ~3390
cm−1
, S=O asymmetric stretch at ~1312
cm−1
) and
1H
NMR[4].
References
Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors
Source: PubMed / NIH
URL:[Link]
Synthesis and antimicrobial evaluation of urea and thiourea derivatives of sulfonic acid
Source: Der Pharma Chemica
URL:[Link]
Synthesis, Biological Properties, and Molecular Modeling Investigation of the First Potent, Selective, and Water-Soluble Human A3 Adenosine Receptor Antagonist
Source: Journal of Medicinal Chemistry / PMC
URL:[Link]
Synthesis, Biological Activity, and Molecular Modeling Investigation of New Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine Derivatives as Human A3 Adenosine Receptor Antagonists
Source: ACS Publications
URL:[Link]
EP0390654B1 - Aminobenzenesulfonic acid derivative
Source: Google Patents
URL
Exploring the Chemical Space of Substituted Benzenesulfonic Acids: From Molecular Design to Pharmaceutical Salt Screening
Introduction The benzenesulfonic acid scaffold represents a highly versatile chemical space that bridges foundational organic synthesis and advanced pharmaceutical drug development. Characterized by a benzene ring covale...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The benzenesulfonic acid scaffold represents a highly versatile chemical space that bridges foundational organic synthesis and advanced pharmaceutical drug development. Characterized by a benzene ring covalently bonded to a strongly acidic sulfonic acid group (
−SO3H
), these organosulfur compounds serve as critical intermediates in the synthesis of azo dyes, antimicrobial sulfonamides, and industrial surfactants. More importantly, in modern medicinal chemistry, substituted benzenesulfonic acids are indispensable as counterions in salt screening workflows. By forming "besylate" salts, these acids dramatically alter the physicochemical properties of basic Active Pharmaceutical Ingredients (APIs), rescuing poorly soluble drug candidates from the clinical graveyard.
As a Senior Application Scientist, this guide synthesizes the mechanistic principles, structural diversity, and field-proven experimental protocols necessary to navigate and leverage the benzenesulfonic acid chemical space effectively.
The Physicochemical Landscape of the Chemical Space
The chemical space of substituted benzenesulfonic acids is defined by the interplay between the electron-withdrawing sulfonic acid moiety and various aromatic substituents. These substituents dictate the molecule's acidity (
pKa
) and its lipophilicity (
logP
), which are the two most critical parameters for predicting interaction with APIs and biological membranes.
Acidity (
pKa
): The parent compound, benzenesulfonic acid (BSA), is a strong acid with a
pKa
of approximately 0.7. The introduction of electron-donating groups (e.g., amino groups) destabilizes the conjugate base, raising the
pKa
. For instance, 2,4-diaminobenzenesulfonic acid exhibits a predicted
pKa
of 2.99 ± 0.10[1]. Conversely, electron-withdrawing groups lower the
pKa
, making the acid even stronger.
Lipophilicity (
logP
): The partition coefficient is highly tunable. While highly polar diamino-substituted derivatives possess negative
logP
values (e.g., -4.65)[1], the addition of long aliphatic chains, such as in tetradecylbenzenesulfonic acid, pushes the molecule into a highly lipophilic regime, making it an excellent surfactant[2].
Quantitative Data Summary
The following table summarizes the physicochemical diversity across the substituted benzenesulfonic acid chemical space, highlighting the vast operational range available to formulation scientists.
The foundational synthesis of benzenesulfonic acid relies on Electrophilic Aromatic Substitution (EAS). The causality of the reaction conditions is rooted in thermodynamics: because sulfonation is a reversible process,7, which acts as a potent electrophile[7].
The
π
electrons of the benzene ring attack the highly electrophilic sulfur atom, forming a resonance-stabilized carbocation known as the sigma complex (arenium ion). This is the rate-determining step. Subsequent deprotonation by a weak base (such as
HSO4−
) restores aromaticity, yielding the benzenesulfonate anion, which is rapidly protonated to the final acid[7].
Once synthesized, the sulfonic acid group serves as a chemical handle. Treatment with phosphorus pentachloride (
PCl5
) or thionyl chloride (
SOCl2
) converts the acid into a highly reactive sulfonyl chloride. This intermediate can then be reacted with primary or secondary amines to yield sulfonamides—the structural basis for sulfa drugs—or with alcohols to form sulfonate esters[2].
Caption: Electrophilic aromatic substitution and derivatization pathways of benzenesulfonic acids.
The Besylate Advantage in Pharmaceutical Salt Screening
For ionizable drug candidates, without altering pharmacological activity[]. The "besylate" (benzenesulfonate) salt is a premier choice in early-phase development.
According to the
pKa
rule, stable salt formation generally requires a
ΔpKa>3
between the API and the acid[4]. Because BSA has a
pKa
of ~0.7, it readily protonates weakly basic APIs. More importantly, besylate salts frequently exhibit superior solid-state properties compared to other counterions (like tartrates or fumarates).
Case Study: NBI-75043 and Amlodipine
During the development of the drug candidate NBI-75043, researchers screened 14 different acids. The besylate salt was ultimately selected because it crystallized in high purity, high yield, and crucially, as a single polymorphic form from multiple solvents[3]. This stability outweighed the regulatory challenge that benzenesulfonic acid can contain trace amounts of benzene, an ICH Class 1 solvent (which requires strict monitoring to ensure levels remain below 2 ppm)[3]. Similarly,6, which easily satisfies the dose/solubility ratio required for BCS Class I/II classification[6].
Caption: Early-phase pharmaceutical salt screening workflow for besylate salt selection.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls to explain the causality of each step.
Protocol 1: Electrophilic Sulfonation (Synthesis of 2,4-Diaminobenzenesulfonic Acid)
This protocol details the regioselective sulfonation of m-phenylenediamine[1].
Causality Check: Sulfonation is thermodynamically demanding. o-Dichlorobenzene is selected as the solvent because it is chemically inert to oleum and possesses a high boiling point, allowing the reaction to reach the critical 175-180 °C activation threshold without solvent degradation.
Reaction Setup: In a reactor equipped with a reflux condenser and a mechanical stirrer, add 300 g of o-dichlorobenzene (solvent) followed by 184 g of 98% sulfuric acid. Slowly add 100 g of m-phenylenediamine to avoid uncontrolled exotherms.
Sulfonation: Heat the reaction mixture to 175-180 °C. Maintain this temperature under continuous stirring for exactly 4 hours to drive the equilibrium toward the substituted benzenesulfonic acid.
Work-up & Quenching: Cool the reaction mixture to room temperature. Slowly add 400 mL of deionized water. Validation: The addition of water quenches unreacted acid and induces phase separation.
Separation: Transfer the mixture to a separatory funnel. Isolate the aqueous phase (containing the highly polar sulfonated product) from the organic o-dichlorobenzene phase.
Purification: Decolorize the aqueous phase using activated carbon, filter, and precipitate the final 2,4-diaminobenzenesulfonic acid via controlled solvent evaporation.
Protocol 2: High-Throughput Besylate Salt Screening & Polymorph Control
Adapted from the successful screening methodologies for NBI-75043[3] and Osimertinib (OSTN)[4].
Causality Check: Water acts as a potent hydrogen-bond competitor and can induce the formation of undesired hydrated polymorphs (e.g., the unexpected "Form 2" observed in early NBI-75043 trials). Therefore, strict azeotropic drying and Karl Fischer (KF) validation are mandatory before crystallization[3].
Acid Preparation & Drying: Dissolve benzenesulfonic acid in ethyl acetate. Azeotropically dry the solution by distilling off the solvent and replacing it with fresh ethyl acetate up to six times. Validation: Analyze via Karl Fischer titration. Do not proceed unless water content is
≤
0.45%[3].
API Dissolution: Dissolve the API free base (e.g., 2.0 g of OSTN) in a 25 mL mixture of ethyl acetate and acetone (5:1 v/v) at 50 °C under continuous stirring for 20 minutes[4]. Causality: 50 °C ensures complete thermodynamic dissolution, preventing kinetic trapping of amorphous free base.
Salt Formation: Slowly add the dried benzenesulfonic acid solution to the API solution dropwise. Maintain the temperature at 50 °C for 30 minutes to allow the ionic interactions to stabilize.
Controlled Crystallization: Cool the mixture linearly to 30 °C and stir for an additional 20-30 minutes until a distinct precipitate (e.g., yellow needle crystals) forms[4].
Isolation & Characterization: Filter the suspension and dry the solid at 50 °C under vacuum. Validation: Subject the isolated powder to Powder X-Ray Diffraction (PXRD) to confirm a single polymorphic phase, and High-Performance Liquid Chromatography (HPLC) to verify that residual benzene is < 2 ppm[3].
References
Benchchem. "3-(Dipropylamino)-4-methoxybenzenesulfonic Acid for ...".
ACS Publications. "An Approach to Early-Phase Salt Selection: Application to NBI-75043".
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4-(Carbamoylamino)benzene-1-sulfonic acid
Abstract: This document provides a detailed protocol for the synthesis of 4-(Carbamoylamino)benzene-1-sulfonic acid, also known as p-sulfanilylurea, from sulfanilic acid. We present a scientifically grounded, step-by-ste...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a detailed protocol for the synthesis of 4-(Carbamoylamino)benzene-1-sulfonic acid, also known as p-sulfanilylurea, from sulfanilic acid. We present a scientifically grounded, step-by-step methodology, including both microwave-assisted and conventional heating techniques. The causality behind experimental choices, reaction mechanisms, analytical characterization, and critical safety considerations are thoroughly discussed. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction and Scientific Context
4-(Carbamoylamino)benzene-1-sulfonic acid is a key organic intermediate belonging to the family of sulfonylureas. Compounds in this class are of significant interest in medicinal chemistry and materials science.[1] Historically, sulfanilic acid has been a foundational building block for the synthesis of azo dyes and a wide array of antimicrobial sulfa drugs.[2] The introduction of a carbamoyl (urea) moiety to the sulfanilic acid backbone creates a molecule with a distinct pharmacological profile. Urea and its derivatives are known to possess diverse biological activities, including antibacterial, antifungal, and anticancer properties.[3][4]
The synthesis detailed herein represents a direct and efficient method for creating this valuable intermediate, providing a gateway to a broader library of sulfonylurea-based compounds for further investigation.
Reaction Mechanism and Guiding Principles
The conversion of sulfanilic acid to 4-(Carbamoylamino)benzene-1-sulfonic acid is fundamentally a nucleophilic addition reaction. The primary amino group (-NH₂) of sulfanilic acid acts as the nucleophile, attacking an electrophilic isocyanic acid intermediate.
2.1. Generation of the Electrophile: Isocyanic Acid
Isocyanic acid (HN=C=O) is a highly reactive intermediate that is typically generated in situ. There are two common precursors for this purpose:
From Urea: Upon heating, urea undergoes thermal decomposition to produce isocyanic acid and ammonia. This method is direct but can sometimes require higher temperatures.
From Potassium Cyanate (KOCN): A more controlled method involves the acidification of an alkali metal cyanate, such as potassium cyanate.[5] In an aqueous acidic medium, the cyanate ion (OCN⁻) is protonated to form isocyanic acid. This approach often allows for milder reaction conditions.
2.2. The Nucleophilic Attack
Sulfanilic acid exists as a zwitterion (H₃N⁺-C₆H₄-SO₃⁻) in its solid state and in neutral aqueous solutions.[2] The amino group, while protonated in the zwitterion, is in equilibrium with its free amine form (-NH₂), which is a potent nucleophile.
The reaction proceeds as follows:
Activation: Isocyanic acid is generated from either urea or potassium cyanate.
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the sulfanilic acid amino group attacks the electrophilic carbon atom of isocyanic acid.
Proton Transfer: A subsequent proton transfer from the nitrogen to the oxygen results in the stable amide-like structure of the final product, 4-(Carbamoylamino)benzene-1-sulfonic acid.
Figure 2: Microwave Synthesis Workflow.
Step-by-Step Procedure:
Reagent Preparation: In a 10 mL Pyrex microwave reaction vessel, combine sulfanilic acid (0.173 g, 1.0 mmol) and urea (0.060 g, 1.0 mmol).
Mixing: Add 2-3 drops of deionized water and thoroughly mix the solids with a spatula to form a paste.
Microwave Reaction: Place the vessel in the microwave reactor. Irradiate the mixture at 180-190 °C for 3 minutes. Monitor the reaction progress by taking small aliquots every 30-60 seconds and spotting on a TLC plate (Mobile Phase: Carbon Tetrachloride:Ethyl Acetate / 3:1).
[3]4. Work-up: After completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with approximately 10 mL of cold deionized water. The product will precipitate as a solid.
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
Washing: Wash the filtered solid with two portions of cold deionized water (5 mL each) to remove any unreacted starting materials or byproducts.
Purification: Transfer the crude product to a beaker and recrystallize from hot ethanol to yield pure 4-(Carbamoylamino)benzene-1-sulfonic acid. Dry the purified crystals in a desiccator. A typical yield is around 85%.
[3]
3.3. Protocol B: Conventional Heating Synthesis
This protocol uses standard laboratory glassware and heating methods. It is based on the generation of isocyanic acid from potassium cyanate.
Dissolution: In a 100 mL round-bottom flask, dissolve sulfanilic acid (1.73 g, 10.0 mmol) in 25 mL of 0.5 M sodium carbonate solution with gentle warming and stirring. This forms the soluble sodium salt of sulfanilic acid.
Reagent Addition: In a separate beaker, dissolve potassium cyanate (0.97 g, 12.0 mmol) in 10 mL of deionized water. Add this solution to the flask.
Acidification and Reaction: Cool the flask in an ice bath. Slowly add 1 M HCl dropwise with vigorous stirring until the pH of the solution is approximately 4-5. A precipitate may begin to form.
Heating: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 80-90 °C for 2-3 hours. Monitor the reaction progress by TLC.
Work-up and Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
Washing and Purification: Wash the product with cold water and recrystallize from hot ethanol as described in Protocol A.
Characterization and Data Analysis
Verifying the identity and purity of the synthesized product is crucial. The following analytical techniques are recommended.
[3][4]
Analysis Technique
Expected Result / Observation
Appearance
White to off-white crystalline solid
Melting Point
Decomposes at elevated temperatures (literature may vary)
| Mass Spec (ESI⁻) | Expected [M-H]⁻ at m/z ≈ 215.0 |
Safety Precautions and Waste Disposal
Adherence to safety protocols is mandatory. Handle all chemicals with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Chemical
Hazards
Handling Precautions
Sulfanilic Acid
Causes skin and serious eye irritation. May cause an allergic skin reaction. [6][7]
Avoid creating dust. Wash hands thoroughly after handling. Wear protective gloves and eye protection. [6][7]
Urea
Low hazard.
Standard chemical handling procedures.
Potassium Cyanate
Harmful if swallowed or inhaled.
Use in a well-ventilated fume hood. Avoid contact with skin and eyes.
Ethanol
Highly flammable liquid and vapor.
Keep away from heat, sparks, and open flames.
Hydrochloric Acid
Causes severe skin burns and eye damage.
Handle with extreme care in a fume hood.
Waste Disposal:
Aqueous Filtrates: Neutralize acidic or basic filtrates to a pH between 6 and 8 before disposing down the drain with copious amounts of water, in accordance with local regulations.
Solid Waste: Collect all solid chemical waste in a designated, labeled container for hazardous waste disposal.
Organic Solvents: Collect used ethanol and TLC solvents in a designated container for flammable organic waste.
References
Pardasani, P. et al. (2012). Synthesis and antimicrobial evaluation of urea and thiourea derivatives of sulfonic acid. Der Pharma Chemica, 4(5), 1993-1999. [Link]
Der Pharma Chemica (2026). Synthesis and antimicrobial evaluation of urea and thiourea derivatives of sulfonic acid | Abstract. [Link]
Application Notes and Protocols for 4-(Ureido)benzenesulfonic Acid as a Carbonic Anhydrase Inhibitor
Introduction: Targeting a Ubiquitous Enzyme with Precision Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carb...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Targeting a Ubiquitous Enzyme with Precision
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This seemingly simple reaction is pivotal in a multitude of physiological processes, including respiration, pH homeostasis, ion transport, and biosynthetic reactions.[3][4] In humans, at least 14 different CA isoforms have been identified, each with distinct tissue distribution and subcellular localization, which underscores their diverse physiological roles.[4]
The dysregulation of CA activity is implicated in a range of pathologies. For instance, overexpression of certain isoforms, such as CA IX and XII, is a hallmark of many hypoxic tumors, where they contribute to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and resistance to therapy.[1][2][5] Consequently, the development of isoform-selective CA inhibitors has emerged as a promising therapeutic strategy for various diseases, including cancer, glaucoma, and neurological disorders.[6]
Among the various classes of CA inhibitors, sulfonamides and their derivatives are the most extensively studied and clinically utilized. The primary sulfonamide moiety (—SO₂NH₂) is a key pharmacophore that coordinates to the zinc ion in the enzyme's active site, effectively blocking its catalytic activity. 4-(Ureido)benzenesulfonic acid belongs to the ureido-substituted benzenesulfonamide class of compounds, which have shown significant promise as potent and selective CA inhibitors.[1][5] A notable example from this class is SLC-0111, a compound that has advanced to clinical trials for the treatment of solid tumors.[1][5][7] The ureido moiety offers a versatile scaffold for introducing various substituents to modulate the inhibitor's potency and isoform selectivity.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating 4-(ureido)benzenesulfonic acid as a carbonic anhydrase inhibitor. We will cover its synthesis and characterization, in vitro enzymatic inhibition assays, and cell-based functional assays, providing the foundational knowledge to explore its therapeutic potential.
Part 1: Material Preparation and Characterization
A prerequisite for any robust biological evaluation is the availability of a well-characterized inhibitor. This section details the synthesis and analytical characterization of 4-(ureido)benzenesulfonic acid.
Synthesis of 4-(Ureido)benzenesulfonic Acid
A straightforward and environmentally friendly synthesis of 4-(ureido)benzenesulfonic acid can be achieved through the reaction of sulfanilic acid with urea under microwave irradiation.[3]
¹H NMR (DMSO-d₆, δ ppm): Aromatic protons, a singlet for the OH proton (δ 5.81), and a singlet for the two NH₂ protons (δ 5.38).[3]
Mass Spectrometry (m/z): A molecular ion peak at m/z 216 [M+H]⁺.[3]
Part 2: In Vitro Carbonic Anhydrase Inhibition Assays
The cornerstone of evaluating a potential CA inhibitor is to determine its potency and selectivity against a panel of CA isoforms. The stopped-flow CO₂ hydration assay is the gold standard for measuring CA activity and inhibition.
Principle of the Stopped-Flow CO₂ Hydration Assay
This assay measures the kinetics of the CA-catalyzed hydration of CO₂. A CO₂-saturated solution is rapidly mixed with a buffer solution containing the CA enzyme and a pH indicator. The hydration of CO₂ produces protons, leading to a decrease in pH, which is monitored by the change in absorbance of the pH indicator over time. The presence of an inhibitor will slow down the rate of this reaction.
Materials
Stopped-flow spectrophotometer
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
4-(Ureido)benzenesulfonic acid (dissolved in a suitable solvent like DMSO)
CO₂ gas
Assay Buffer: 20 mM HEPES, pH 7.4
pH Indicator: Phenol red (0.2 mM)
Sodium sulfate or sodium perchlorate (to maintain constant ionic strength)
Acetazolamide (a known pan-CA inhibitor, for use as a positive control)
Experimental Protocol
Preparation of Solutions:
Prepare a stock solution of 4-(ureido)benzenesulfonic acid (e.g., 10 mM in DMSO).
Prepare serial dilutions of the inhibitor stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).
Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes.
Prepare the enzyme solution by diluting the recombinant CA isoform in the assay buffer to a final concentration that gives a linear reaction rate for at least 10 seconds.
Stopped-Flow Measurement:
Equilibrate the stopped-flow instrument to the desired temperature (typically 25 °C).
Load one syringe with the CO₂-saturated water and the other with the assay buffer containing the enzyme, pH indicator, and the inhibitor at various concentrations (or vehicle for control).
Initiate the reaction by rapidly mixing the contents of the two syringes.
Monitor the change in absorbance of the pH indicator at its λ_max (e.g., 557 nm for phenol red) over time.
Data Analysis:
Calculate the initial rate of the enzymatic reaction from the linear portion of the kinetic trace (ΔAbsorbance/Δtime).
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Kₘ) are known.
Representative Data for Ureido-Substituted Benzenesulfonamides
Compound/Analog
hCA I (Kᵢ, nM)
hCA II (Kᵢ, nM)
hCA IX (Kᵢ, nM)
hCA XII (Kᵢ, nM)
Acetazolamide (AAZ)
250
12
25
5.7
SLC-0111
960
1765
45
4
Ureido-Benzenesulfonamide Derivative 1
>5000
>5000
188
32.9
Ureido-Benzenesulfonamide Derivative 2
7.3 - 917
0.76 - 163
1.5 - 38.9
0.8 - 12.4
Note: The data presented are for representative ureido-substituted benzenesulfonamides and should be used for illustrative purposes only.[1][4][6] Experimental determination of Kᵢ values for 4-(ureido)benzenesulfonic acid is essential.
Part 3: Cell-Based Assays
Evaluating the activity of 4-(ureido)benzenesulfonic acid in a cellular context is a critical step in understanding its potential therapeutic efficacy.
Cell Proliferation/Viability Assay (MTT Assay)
Principle:
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation. This assay can be used to assess the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines that overexpress target CA isoforms (e.g., CA IX).
Materials:
Cancer cell lines (e.g., MDA-MB-231, HeLa, HCT116)
Cell culture medium (e.g., DMEM) with supplements (fetal bovine serum, antibiotics)
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
Treat the cells with various concentrations of 4-(ureido)benzenesulfonic acid for a specified duration (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
Remove the medium and dissolve the formazan crystals in DMSO.
Measure the absorbance at 570 nm using a plate reader.
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value.
Extracellular Acidification Rate (ECAR) Assay
Principle:
CA IX contributes to the acidification of the extracellular tumor microenvironment. An ECAR assay can measure the rate of proton extrusion from cells, providing a functional readout of CA IX inhibition.
Materials:
Seahorse XF Analyzer or similar instrument
Cancer cell lines overexpressing CA IX
Assay medium (low-buffered)
4-(Ureido)benzenesulfonic acid
Protocol:
Seed cells in a Seahorse XF cell culture microplate.
Prior to the assay, replace the culture medium with a low-buffered assay medium and incubate in a CO₂-free incubator.
Load the inhibitor into the injection ports of the sensor cartridge.
Perform a baseline measurement of the ECAR.
Inject the inhibitor and monitor the change in ECAR over time. A decrease in ECAR upon inhibitor addition indicates inhibition of proton extrusion.
Part 4: Visualizations
Mechanism of Carbonic Anhydrase and Inhibition
Caption: Mechanism of carbonic anhydrase and its inhibition.
Experimental Workflow for CA Inhibitor Screening
Caption: Workflow for screening carbonic anhydrase inhibitors.
Role of CA IX in the Tumor Microenvironment
Caption: Role of CA IX in the tumor microenvironment.
References
Synthesis and antimicrobial evaluation of urea and thiourea derivatives of sulfonic acid. Der Pharma Chemica. Available at: [Link].
A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects. Journal of Medicinal Chemistry. Available at: [Link].
Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules. Available at: [Link].
Discovery of 4-sulfamoyl-phenyl-b-lactams as a new class of potent carbonic anhydrase isoforms I, II, IV and VII inhibitors: The first example of subnanomolar CA IV inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link].
Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Medicinal Chemistry Research. Available at: [Link].
Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Molecules. Available at: [Link].
4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. ChemistryOpen. Available at: [Link].
Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules. Available at: [Link].
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry. Available at: [Link].
4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry. Available at: [Link].
Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link].
One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides as Effective Inhibitors of Carbonic Anhydrase Enzymes. ACS Omega. Available at: [Link].
Synthesis and evaluation of benzenesulfonic acid derivatives as human neutrophil elastase (hNE) inhibitors. Scientific Reports. Available at: [Link].
The ¹H NMR spectra of L3 while titrating with benzenesulfonic acid from 0.0 to 2.0 equivalents of acid (30 mM in CD3CN, 500 MHz at 303 K). ResearchGate. Available at: [Link].
New Synthetic Methods of Ureido-Substituted Benzenesulfonamides as Carbonic Anhydrase IX Inhibitors. Research Journal of Pharmacy and Technology. Available at: [Link].
Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. PMC. Available at: [Link].
Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided drug discovery study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link].
Molecular and structural characterization of ureido-benzenesulfonamides as dual inhibitors of aldose reductase and cholinesterases. Archives of Biochemistry and Biophysics. Available at: [Link].
FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. ResearchGate. Available at: [Link].
BENZENESULFONIC ACID. Ataman Kimya. Available at: [Link].
CONTENTS. The Royal Society of Chemistry. Available at: [Link].
Process for the preparation of substituted benzenes and benzene sulfonic acid and derivatives thereof and a process for the prep. Google Patents.
Application Note: Synthesis and Integration of 4-(Carbamoylamino)benzene-1-sulfonic Acid in Advanced Reactive Dye Systems
Target Audience: Researchers, materials scientists, and chemical development professionals. Executive Summary The environmental burden of traditional reactive dyeing—specifically the massive discharge of inorganic salts...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, materials scientists, and chemical development professionals.
Executive Summary
The environmental burden of traditional reactive dyeing—specifically the massive discharge of inorganic salts (e.g., sodium sulfate) required to drive dye exhaustion—has necessitated the development of high-substantivity dye intermediates. 4-(Carbamoylamino)benzene-1-sulfonic acid (CAS: 6052-44-4), also known as 4-ureidobenzenesulfonic acid, has emerged as a critical building block in the synthesis of low-salt, high-exhaustion reactive dyes[1]. The incorporation of the ureido linkage (-NH-CO-NH-) imparts a linear, planar molecular geometry that significantly enhances the dye's affinity for cellulosic fibers via extensive hydrogen bonding and van der Waals interactions[2].
This application note details the synthesis of 4-(carbamoylamino)benzene-1-sulfonic acid, its integration into bis(monochlorotriazine) (MCT) and sulphatoethylsulphone (SES) reactive dye systems, and the optimized protocols for salt-free or low-salt exhaust dyeing.
Chemical Rationale & Mechanistic Insights
In standard reactive dyeing, the electrostatic repulsion between the anionic dye molecules and the negatively charged surface of cotton (cellulose) in water is overcome by adding massive amounts of electrolyte (up to 100 g/L).
By utilizing 4-(carbamoylamino)benzene-1-sulfonic acid as a diazo component or intermediate, the resulting polyazo or disazo dyes achieve high primary exhaustion at drastically reduced salt concentrations (e.g., 20–40 g/L)[3].
Causality of Exhaustion: The ureido group acts as a potent hydrogen-bond donor and acceptor. Its rigid, planar structure allows the dye molecule to align closely with the parallel polymer chains of cellulose, maximizing intermolecular forces before covalent fixation occurs[2].
Fixation vs. Hydrolysis: During the alkaline fixation stage, the reactive groups (MCT or SES) undergo nucleophilic substitution or addition with the cellulosate ion (Cell-O⁻). A competing side reaction is hydrolysis with OH⁻ ions in the dye bath. The high primary exhaustion driven by the ureido group ensures that the majority of the dye is physically localized within the fiber matrix, favoring the dye-fiber reaction over hydrolysis[3].
Figure 1: Mechanistic pathway of ureido reactive dye exhaustion and the competition between covalent fixation and hydrolysis.
Experimental Protocols
Protocol A: Synthesis of 4-(Carbamoylamino)benzene-1-sulfonic Acid
This protocol utilizes a green, microwave-assisted methodology to achieve high yields rapidly, avoiding prolonged thermal degradation[4].
Preparation: Combine 0.173 g (1 mmol) of sulfanilic acid and 0.06 g (1 mmol) of urea in a 10 mL Pyrex reaction vessel[4].
Solvent Addition: Add 2–3 drops of deionized water to form a thick paste. Rationale: Minimal water acts as a microwave-coupling agent and facilitates the initial nucleophilic attack of the amine on the carbonyl carbon of urea without diluting the reactants[4].
Microwave Irradiation: Irradiate the mixture at 180–190 °C. Monitor the reaction via TLC (Eluent: CCl₄:Ethyl acetate / 3:1) at 10-second intervals. The reaction typically reaches completion within 3 minutes[4].
Isolation: Dilute the hot reaction mixture with cold water. The 4-(carbamoylamino)benzene-1-sulfonic acid will precipitate as a solid.
Purification: Filter the precipitate, wash with cold water to remove unreacted urea, and recrystallize from ethanol to yield the pure intermediate (approx. 85% yield)[4].
Protocol B: Synthesis of Ureido Reactive Dyes
The synthesized intermediate is utilized to create bis(MCT) or bis(SES) reactive dyes.
Step-by-Step Methodology:
Diazotization: Disperse 4-(carbamoylamino)benzene-1-sulfonic acid in water, cool to 0–5 °C, and add concentrated HCl. Slowly add a stoichiometric amount of NaNO₂ solution. Rationale: Maintaining 0–5 °C prevents the decomposition of the unstable diazonium salt into a phenol derivative.
Coupling: Add the diazonium salt solution dropwise to a coupling component (e.g., J-acid or H-acid) maintained at pH 6–7. Stir for 2 hours.
Condensation: React the resulting amino-azo dye with cyanuric chloride (for MCT dyes) at 0–5 °C and pH 4–5, or with a sulphatoethylsulphone derivative, to introduce the reactive anchors[1].
Figure 2: Step-by-step synthetic workflow for generating ureido reactive dyes from sulfanilic acid and urea.
Protocol C: Low-Salt Exhaust Dyeing on Cotton
Step-by-Step Methodology:
Bath Preparation: Prepare a dye bath with a liquor ratio of 1:20 containing 2% (on weight of fabric, owf) of the synthesized ureido bis(MCT) reactive dye.
Neutral Exhaustion: Immerse the 100% cotton fabric. Add 20–40 g/L of Sodium Sulfate (Na₂SO₄) in portions. Raise the temperature to 80 °C and hold for 30 minutes. Rationale: The ureido group's planarity drives primary exhaustion (up to 65%) even at this low salt concentration. 80 °C is optimal for MCT dye diffusion into the fiber core[3],[2].
Alkaline Fixation: Add Sodium Carbonate (Na₂CO₃) to achieve a concentration of 15–25 g/L (pH ~10.5). Maintain at 80 °C for 45–60 minutes. Rationale: The alkali ionizes the cellulose hydroxyl groups, initiating the nucleophilic substitution with the MCT group to form a covalent dye-fiber bond[3].
Wash-off: Rinse the fabric in cold water, followed by a hot wash with a non-ionic detergent at 95 °C for 15 minutes to remove any hydrolyzed, unfixed dye, ensuring high wash fastness.
Quantitative Data Presentation
The integration of the 4-(carbamoylamino)benzene-1-sulfonic acid intermediate fundamentally alters the exhaustion profile of the dye. Table 1 summarizes the performance of ureido bis(MCT) dyes compared to standard non-ureido reactive dyes.
Table 1: Comparative Exhaustion and Fixation Profiles
Note: The bis(MCT) ureido dyes exhibit the best exhaustion and fixation yield at 25 g/L sodium carbonate concentration. Bis(SES) variants require lower fixation temperatures (60 °C) to prevent excessive hydrolysis of the vinyl sulfone precursors[3].
Conclusion
The application of 4-(carbamoylamino)benzene-1-sulfonic acid in dye synthesis represents a significant advancement in sustainable textile chemistry. By engineering high substantivity directly into the dye molecule via the ureido linkage, manufacturers can drastically reduce the electrolyte requirements of the dyeing process. This not only mitigates the environmental impact of saline effluents but also improves total fixation yields, making it a highly efficient intermediate for modern reactive dye development.
References
Synthesis and antimicrobial evaluation of urea and thiourea derivatives of sulfonic acid
Der Pharma Chemica
URL: [Link]
Synthesis and Application of New Ureido Reactive Dyes
Emerald Insight / Research Journal of Textile and Apparel
URL:[Link]
Summary Synthesis and application of new reactive dyes containing ureido cross-link
Benha University Repository
URL:[Link]
Trends in the synthesis and application of some reactive dyes: A review
CORE / Brazilian Journal of Science
URL: [Link]
Application Note: Comprehensive NMR Characterization of 4-(Carbamoylamino)benzene-1-sulfonic acid
Abstract This document provides a detailed guide for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of 4-(Carbamoylamino)benzene-1-sulfonic acid. This compound, featuring both a sulfanilic acid and a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a detailed guide for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of 4-(Carbamoylamino)benzene-1-sulfonic acid. This compound, featuring both a sulfanilic acid and a urea moiety, presents unique challenges and opportunities for structural elucidation by NMR. This application note outlines optimized protocols for ¹H, ¹³C, and advanced 2D NMR spectroscopy. It serves as a vital resource for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental design and data interpretation. The methodologies described herein are designed to ensure high-quality, reproducible results for unambiguous structure verification, purity assessment, and further investigation of this compound's physicochemical properties.
Introduction
4-(Carbamoylamino)benzene-1-sulfonic acid, also known as 4-sulfophenylurea, is a bifunctional organic molecule of interest in medicinal chemistry and materials science. The presence of a highly polar sulfonic acid group and a hydrogen-bonding urea functional group imparts specific solubility and potential biological activity. Accurate and thorough characterization is paramount for its application in any field. NMR spectroscopy stands as the most powerful tool for the definitive structural analysis of such molecules in solution.[1]
This guide provides a comprehensive framework for acquiring and interpreting high-resolution ¹H, ¹³C, and 2D NMR data. We will delve into the nuances of sample preparation, particularly the choice of solvent to manage the compound's polarity and the labile nature of its protons. Furthermore, we will explore the expected spectral patterns, including chemical shifts and coupling constants, and demonstrate how advanced techniques like COSY and HSQC can be leveraged for complete signal assignment.
Molecular Structure and NMR-Active Nuclei
The structural formula of 4-(Carbamoylamino)benzene-1-sulfonic acid is presented below, with key atoms labeled for the purpose of NMR signal assignment. The primary nuclei of interest are ¹H and ¹³C. For specialized applications, ¹⁵N NMR could also provide valuable insights into the urea moiety, though it often requires isotopic labeling for enhanced sensitivity.[2][3]
Experimental Protocols
PART 1: Sample Preparation - A Critical First Step
The quality of the NMR spectrum is fundamentally dependent on the integrity of the sample preparation.[4][5] For 4-(Carbamoylamino)benzene-1-sulfonic acid, the choice of a suitable deuterated solvent is critical due to the presence of both the acidic sulfonic acid proton and the exchangeable urea and amino protons.
Protocol 1: Standard Sample Preparation
Sample Weighing: Accurately weigh 5-10 mg of the compound.[6]
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the sulfonic acid, and its ability to form strong hydrogen bonds slows down the exchange rate of the -SO₃H, -NH-, and -NH₂ protons, making them observable in the ¹H NMR spectrum.[1]
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial containing the sample.[7] Vortex the mixture until the solid is completely dissolved. Gentle heating can be applied if necessary, but it is crucial to monitor for any potential sample degradation.
Filtration and Transfer: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]
Final Volume Check: Ensure the final sample height in the NMR tube is at least 4-5 cm to be within the detection region of the NMR coil.[6][7]
PART 2: NMR Data Acquisition
The following are recommended starting parameters for a standard 400 or 500 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.
Protocol 2: ¹H NMR Spectroscopy
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
Spectral Width: 12-16 ppm.
Number of Scans: 16-64 scans, depending on the concentration.
Relaxation Delay (d1): 1-2 seconds.
Acquisition Time: 2-4 seconds.
Temperature: 298 K.
Protocol 3: ¹³C NMR Spectroscopy
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems).
Spectral Width: 200-220 ppm.
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
Relaxation Delay (d1): 2-5 seconds.
Acquisition Time: 1-2 seconds.
Temperature: 298 K.
Protocol 4: 2D NMR Spectroscopy (COSY & HSQC)
COSY (Correlation Spectroscopy): Use a standard gradient-enhanced COSY pulse sequence to establish ¹H-¹H coupling networks, which is particularly useful for assigning the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): Employ a standard gradient-enhanced HSQC pulse sequence to correlate directly bonded ¹H and ¹³C nuclei. This is an invaluable tool for unambiguous carbon signal assignment.[8]
Data Interpretation and Expected Spectra
The following tables summarize the predicted chemical shifts (δ) for 4-(Carbamoylamino)benzene-1-sulfonic acid. These predictions are based on established substituent effects and data from structurally related compounds such as sulfanilic acid and phenylurea derivatives.[8][9]
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
Proton Label
Multiplicity
Approx. Chemical Shift (ppm)
Integration
Notes
H-2, H-6
Doublet
7.5 - 7.7
2H
Ortho to the sulfonic acid group.
H-3, H-5
Doublet
7.3 - 7.5
2H
Meta to the sulfonic acid group.
NH (urea)
Singlet (broad)
8.2 - 9.8
1H
Chemical shift is concentration and temperature-dependent.[8]
NH₂ (urea)
Singlet (broad)
5.5 - 8.0
2H
Broad signal due to quadrupolar relaxation and exchange.[8]
SO₃H
Singlet (very broad)
> 10
1H
Often a very broad, low-intensity signal, may not be observed.
The following diagrams illustrate the key expected correlations in 2D NMR experiments, which are instrumental for definitive structural confirmation.
Caption: Key COSY and HSQC correlations for structural assignment.
Advanced Considerations and Troubleshooting
Dynamic Processes: The C-N bond of the urea moiety can exhibit restricted rotation, which may lead to broadening of the aromatic signals at room temperature.[8] Acquiring spectra at elevated temperatures (e.g., 323 K or 343 K) can often sharpen these signals by increasing the rate of rotation.[8]
Proton Exchange: The labile protons (-NH, -NH₂, -SO₃H) can exchange with residual water in the solvent, leading to signal broadening or disappearance. Using fresh, high-quality DMSO-d₆ is essential. A D₂O exchange experiment can be performed to confirm the identity of these exchangeable protons; upon addition of a drop of D₂O, the signals for these protons will disappear from the ¹H spectrum.
Quantitative NMR (qNMR): For purity assessment, a qNMR experiment can be performed using a certified internal standard with a known concentration. The relaxation delay (d1) should be increased to at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation and accurate integration.
Conclusion
This application note provides a robust and scientifically grounded framework for the NMR characterization of 4-(Carbamoylamino)benzene-1-sulfonic acid. By following the detailed protocols for sample preparation and data acquisition, and by leveraging the predictive spectral data and 2D correlation diagrams, researchers can confidently elucidate and verify the structure of this molecule. The insights into potential spectral complexities, such as dynamic exchange processes, further equip the scientist to troubleshoot and optimize their experimental approach, ensuring data of the highest quality and integrity.
References
BenchChem. (2025). An In-depth Technical Guide to 15N NMR Spectroscopy for Urea Analysis. BenchChem.
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation.
PubMed. (2014). Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. National Center for Biotechnology Information.
University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. UCL.
University of Durham. (n.d.). How to make an NMR sample. Durham University.
Western University. (n.d.). NMR Sample Preparation. Western University.
Application Notes & Protocols: Developing Assays for 4-(Carbamoylamino)benzene-1-sulfonic acid Activity
Introduction 4-(Carbamoylamino)benzene-1-sulfonic acid, also known as sulfacarbamide or 4-(ureido)benzenesulfonic acid, is a sulfonamide compound. The sulfonamide functional group is a cornerstone of various therapeutic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
4-(Carbamoylamino)benzene-1-sulfonic acid, also known as sulfacarbamide or 4-(ureido)benzenesulfonic acid, is a sulfonamide compound. The sulfonamide functional group is a cornerstone of various therapeutic agents, renowned for a spectrum of pharmacological activities.[1][2] These activities primarily stem from their ability to act as structural analogs of para-aminobenzoic acid (PABA), competitively inhibiting key enzymes in microbial metabolic pathways, or by targeting crucial mammalian enzymes.[2][3][4] Specifically, sulfonamides are well-established inhibitors of dihydropteroate synthase (DHPS) in bacteria, disrupting folic acid synthesis, and carbonic anhydrases (CAs) in mammals, which are involved in a multitude of physiological processes.[2][4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to develop and execute robust in vitro assays for characterizing the activity of 4-(Carbamoylamino)benzene-1-sulfonic acid. Given the structural features of this compound, this guide will focus on two high-probability target classes: bacterial dihydropteroate synthase (DHPS) and human carbonic anhydrases (hCAs). The protocols provided are designed to be adaptable for high-throughput screening (HTS) and detailed mechanistic studies.
Scientific Rationale and Assay Strategy
The development of a successful assay hinges on a clear understanding of the compound's likely mechanism of action. For 4-(Carbamoylamino)benzene-1-sulfonic acid, two primary hypotheses guide our strategy:
Antibacterial Activity via DHPS Inhibition: As a sulfonamide, the compound is a structural analog of PABA. Bacteria rely on the DHPS enzyme to synthesize folic acid, an essential nutrient they cannot uptake from their environment.[4][5] Competitive inhibition of DHPS by a sulfonamide leads to the cessation of bacterial growth (bacteriostatic effect).[4][5] Therefore, a primary line of investigation is to assess its antibacterial efficacy and direct inhibitory effect on DHPS.
Enzyme Inhibition via Carbonic Anhydrase Targeting: The primary sulfonamide moiety (-SO₂NH₂) is a classic zinc-binding group found in potent inhibitors of carbonic anhydrases.[6][7] CAs are ubiquitous metalloenzymes that catalyze the reversible hydration of CO₂.[8][9] Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[10][11] Thus, a biochemical assay to determine the inhibitory potential against various CA isoforms is a logical second approach.
The following sections provide detailed protocols for a primary antibacterial screening assay and a biochemical assay for carbonic anhydrase inhibition.
The most fundamental method to screen for antibacterial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[1] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]
Workflow for MIC Determination
Caption: Principle of the colorimetric carbonic anhydrase inhibition assay.
Step-by-Step Protocol
Materials:
Human Carbonic Anhydrase II (hCA II), purified enzyme
4-(Carbamoylamino)benzene-1-sulfonic acid
Acetazolamide (positive control inhibitor)
[8][9][12]* Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.6)
[10]* p-Nitrophenyl Acetate (pNPA)
[10]* Acetonitrile or DMSO
96-well clear, flat-bottom microplate
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
Reagent Preparation:
a. Assay Buffer: Prepare 50 mM Tris-SO₄ buffer and adjust the pH to 7.6.
b. hCA II Enzyme Solution: Reconstitute lyophilized hCA II in Assay Buffer to a stock concentration of 1 mg/mL. Prepare a working solution of 1 µg/mL in Assay Buffer.
c. pNPA Substrate Solution: Prepare a 20 mM stock solution of pNPA in acetonitrile or DMSO. This should be prepared fresh.
[10] d. Test Compound & Controls: Prepare a 1 mM stock solution of 4-(Carbamoylamino)benzene-1-sulfonic acid in DMSO. Prepare a dilution series (e.g., from 100 µM to 1 nM) in Assay Buffer. Prepare a similar dilution series for Acetazolamide.
Assay Plate Setup:
a. Add 160 µL of Assay Buffer to all wells.
b. Add 10 µL of the test compound dilutions to the sample wells.
c. Add 10 µL of the Acetazolamide dilutions to the positive inhibitor control wells.
d. Add 10 µL of Assay Buffer containing the same percentage of DMSO as the compound wells to the enzyme control (no inhibitor) wells.
e. Add 10 µL of the hCA II working solution to all wells except the blank. To the blank wells, add 10 µL of Assay Buffer.
f. Mix gently and pre-incubate the plate at 25°C for 10 minutes.
Reaction Initiation and Measurement:
a. To initiate the reaction, add 20 µL of the 20 mM pNPA stock solution to all wells. The final volume will be 200 µL.
b. Immediately place the plate in a microplate reader pre-set to 25°C.
c. Measure the absorbance at 405 nm in kinetic mode, taking readings every 60 seconds for 10-15 minutes.
[10]4. Data Analysis:
a. For each well, calculate the rate of reaction (V = ΔAbs/min) from the linear portion of the kinetic curve.
b. Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] x 100
c. Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Interpretation and Quality Control
For any screening assay, robust quality control is paramount to ensure the validity of the results.
Parameter
Description
Acceptance Criteria
Rationale
Z'-factor
A statistical measure of assay quality, calculated from positive and negative controls.
Z' > 0.5
Ensures a sufficient signal window to confidently identify hits.
Signal-to-Background
The ratio of the signal from the uninhibited enzyme control to the signal from the blank (no enzyme) control.
S/B > 5
Confirms that the enzyme is active and the assay produces a detectable signal.
Solvent Tolerance
The effect of the compound solvent (e.g., DMSO) on enzyme activity.
< 10% inhibition at max solvent concentration
Ensures that the observed inhibition is due to the compound and not the solvent.
IC₅₀ Reproducibility
The consistency of the IC₅₀ value for the positive control (Acetazolamide) across multiple experiments.
< 2-fold variation
Demonstrates assay stability and reliability over time.
Conclusion
This guide provides a scientifically grounded framework for initiating the characterization of 4-(Carbamoylamino)benzene-1-sulfonic acid. By leveraging its structural similarity to known antibacterial and carbonic anhydrase-inhibiting sulfonamides, these protocols offer a direct path to assessing its biological activity. The antibacterial MIC assay serves as a robust primary screen for antimicrobial potential, while the colorimetric CA inhibition assay provides a quantitative method to evaluate its effects on a key mammalian enzyme family. Rigorous adherence to the outlined quality control measures will ensure the generation of reliable and reproducible data, which is essential for advancing drug discovery and development efforts.
ResearchGate. Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Accessed March 15, 2026. [Link]
Inxight Drugs. SULFACARBAMIDE. Accessed March 15, 2026. [Link]
ACS Applied Materials & Interfaces. Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor. Accessed March 15, 2026. [Link]
PubMed. Serum sulfonamide concentration after oral administration: comparison of results of chemical assay with two bioassay techniques. Accessed March 15, 2026. [Link]
SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Accessed March 15, 2026. [Link]
A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes. Accessed March 15, 2026. [Link]
Study.com. Sulfonamide: Mechanism of Action & Uses. Accessed March 15, 2026. [Link]
Hainan Sincere Industries. What is benzenesulfonic acid?. Accessed March 15, 2026. [Link]
MDPI. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Accessed March 15, 2026. [Link]
LookChem. Cas 98-11-3,Benzenesulfonic acid. Accessed March 15, 2026. [Link]
Chemcess. Benzenesulfonic Acid: Properties, Production And Uses. Accessed March 15, 2026. [Link]
Frontiers. relA Inactivation Converts Sulfonamides Into Bactericidal Compounds. Accessed March 15, 2026. [Link]
ResearchGate. 4-amino-N-carbamimidoyl benzene sulfonamide 9 In, Asundaria and Patel.... Accessed March 15, 2026. [Link]
Wikipedia. Benzenesulfonic acid. Accessed March 15, 2026. [Link]
ACS Publications. A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects. Accessed March 15, 2026. [Link]
PubChem. 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride. Accessed March 15, 2026. [Link]
Advanced Technical Support Center: HPLC Analysis of Polar Aromatic Compounds
Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting. Polar aromatic compounds—such as catecholamines, phenolic acids, aromatic amines, and sulfonamides—present unique chromatographic challenges. They often exhibit poor retention on standard C18 stationary phases and suffer from severe peak tailing due to secondary interactions.
This guide provides mechanistic explanations, self-validating diagnostic protocols, and advanced method refinement strategies to help you engineer robust analytical methods.
Section 1: Diagnostic Workflows for Peak Tailing
Q: Why do my polar aromatic amines exhibit severe peak tailing on a standard C18 column, and how do I fix it?
A: Peak tailing for basic polar aromatics is rarely a simple fluidic issue; it is driven by chemical causality. The silica backbone of conventional C18 columns possesses residual acidic silanol (Si–OH) groups. At a typical mobile phase pH (e.g., pH 5–7), these silanols deprotonate and carry a negative charge[1]. Concurrently, the basic amine groups on your polar aromatic compounds are protonated (positive charge). This creates a strong, unintended secondary ion-exchange interaction alongside the primary hydrophobic retention mechanism[2]. Because these secondary sites are heterogeneous and slow to desorb, the peak tails.
The Fix:
Thermodynamic Control (pH): Lower the mobile phase pH to ≤ 3.0 using formate or phosphate buffers. This drops the pH below the pKa of the silanol groups (~3.5–4.5), ensuring they remain fully protonated and neutral, thereby neutralizing the stationary phase and eliminating the secondary interaction[3].
Steric Control (Column Chemistry): Switch to a highly base-deactivated, sterically protected, or fully end-capped column designed to physically shield residual silanols from your analytes[4].
Q: How can I definitively prove whether my peak tailing is caused by a physical void in the column or a chemical silanol interaction?
A: Use the Neutral Marker Test . This is a self-validating diagnostic. Inject a neutral, non-ionizable hydrophobic compound (e.g., toluene or uracil, depending on your stationary phase). Neutral compounds cannot participate in acid-base ion-exchange interactions[4].
If the neutral marker tails , you have a physical problem (e.g., column bed collapse, blocked inlet frit, or excessive extra-column volume from poor fittings)[5].
If the neutral marker is perfectly symmetrical but your polar aromatic amine tails, the issue is purely chemical (secondary interactions)[4].
Diagnostic workflow to differentiate physical vs. chemical peak tailing in HPLC.
Section 2: Method Refinement Strategies
Q: My polar aromatic metabolites elute in the void volume of my reversed-phase (RP) method. How do I increase retention without using ion-pairing reagents?
A: Highly polar aromatics (Log P < 0) lack the hydrophobicity required to partition effectively into a C18 stationary phase. Instead of forcing an incompatible RP-HPLC method, transition to Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography (MMC).
HILIC: HILIC operates by utilizing a highly organic mobile phase (e.g., >80% acetonitrile) with a small percentage of aqueous buffer. The polar stationary phase (e.g., bare silica, amide, or zwitterionic) immobilizes a water-enriched layer. Polar compounds partition between the bulk organic mobile phase and this aqueous layer, eluting in order of increasing hydrophilicity[6].
Mixed-Mode Chromatography (MMC): MMC columns combine two or more retention mechanisms, typically reversed-phase and ion-exchange (e.g., RP/Cation-Exchange)[7]. This allows you to independently control the retention of the hydrophobic aromatic ring via the organic modifier, and the charged polar group via the mobile phase ionic strength and pH[8].
Decision matrix for selecting HPLC separation modes based on analyte polarity.
Section 3: Self-Validating Experimental Protocols
Protocol 1: Injection Solvent Mismatch Test
Context: Dissolving a polar sample in 100% strong solvent (e.g., pure methanol or acetonitrile in RP-HPLC) can cause localized breakthrough, resulting in peak fronting or splitting[5]. This protocol isolates the injection solvent as the variable.
Step-by-Step Methodology:
Preparation: Aliquot your polar aromatic sample into two separate autosampler vials.
Dilution A (Control): Dilute Vial A using your initial mobile phase composition (e.g., 95% Water : 5% Acetonitrile).
Dilution B (Test): Dilute Vial B using 100% organic solvent (e.g., 100% Acetonitrile).
Execution: Inject 5 µL of both samples sequentially under identical gradient conditions.
Validation: Overlay the chromatograms. If Peak B exhibits fronting, splitting, or reduced retention compared to the symmetrical Peak A, your original injection solvent was too strong[2]. Standardize all future sample preparations to match the initial mobile phase conditions.
Protocol 2: Mobile Phase Buffer Optimization for Mixed-Mode HPLC
Context: In Mixed-Mode Chromatography, buffer concentration directly dictates the ion-exchange retention mechanism[9]. This protocol systematically validates the optimal buffer strength.
Step-by-Step Methodology:
Baseline Run: Prepare a mobile phase with 10 mM Ammonium Formate at pH 3.0. Run the polar aromatic sample and record the retention factor (k') and asymmetry factor (As).
Ionic Strength Titration: Perform subsequent runs increasing the buffer concentration to 25 mM, then 50 mM, keeping the pH and organic modifier percentage strictly constant.
Evaluation: In a cation-exchange mixed-mode system, increasing the buffer concentration increases the competition between the buffer cations and the protonated analyte for the stationary phase active sites, thereby decreasing retention[8].
Optimization: Select the buffer concentration that yields a retention factor (k') between 2 and 10, with an As value between 0.9 and 1.2. (Note: Do not exceed 50 mM buffer in high organic mobile phases to prevent salt precipitation in the pumps[2].)
Section 4: Quantitative Data Summaries
Table 1: Comparative Analysis of Column Chemistries for Polar Aromatics
Column Chemistry
Primary Retention Mechanism
Optimal Analyte Profile
Buffer/pH Considerations
Limitations
Standard C18
Hydrophobic partitioning (London dispersion)
Neutral aromatics, Log P > 1.5
pH 2–3 required to suppress silanol ionization
Poor retention of polar metabolites; phase collapse in 100% aqueous
HILIC (Zwitterionic)
Aqueous layer partitioning & hydrogen bonding
Highly polar aromatics, Log P < 0
10–50 mM buffer required for reproducible hydration
Requires long equilibration times; highly sensitive to injection solvent
Axion Labs. HPLC Peak Tailing. Retrieved from [Link]
LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
Technical Support Center: Overcoming Solubility Issues of Ureidobenzenesulfonic Acids
Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the paradoxical solubility of ureidobenzenesulfonic acids.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the paradoxical solubility of ureidobenzenesulfonic acids. Despite possessing a highly hydrophilic sulfonic acid moiety, the ureido core often drives severe aggregation.
This guide is designed to provide field-proven insights, explain the causality behind common formulation failures, and offer self-validating protocols to ensure your in vitro and in vivo experiments succeed.
Section 1: Diagnostic Troubleshooting & FAQs
Ticket #101: Why does my ureidobenzenesulfonic acid precipitate in physiological buffers despite the polar sulfonic acid group?Causality: The urea motif acts as both a strong hydrogen bond donor and acceptor, forming rigid, bidentate intermolecular networks. Concurrently, the adjacent benzene rings engage in
π−π
stacking. This creates a massive crystal lattice energy. In high-salt physiological buffers (like PBS), the common-ion effect suppresses the hydration of the single sulfonic acid group, causing the lattice energy to overpower solvation forces, leading to rapid precipitation.
Solution: You must disrupt the lattice. This is typically achieved by converting the free acid into a polysulfonated system or a specific alkali salt (e.g., hexasodium salts), which dramatically increases the hydration radius[1].
Ticket #102: I formulated my sodium salt in water, but my biological assays are failing after 48 hours. What went wrong?Causality: While sodium salts of these compounds (such as Suramin) dissolve readily in water (up to 10 mg/mL), the urea linkage is susceptible to slow hydrolysis in aqueous media, and the compound can degrade.
Solution: Aqueous solutions of ureidobenzenesulfonic acid salts should never be stored for more than one day[1]. Always prepare fresh stock solutions daily from lyophilized powder stored at -80°C.
Ticket #103: How do I formulate these compounds for in vivo dosing without causing DMSO toxicity?Causality: High concentrations of DMSO cause tissue necrosis and alter membrane permeability. However, removing DMSO entirely often causes the compound to crash out upon injection.
Solution: Employ a dielectric stepping strategy. Use a multi-component cosolvent system (e.g., 5% DMSO, 40% PEG300, 5% Tween 80) to gradually lower the dielectric constant of the water and micellize hydrophobic domains[2]. See Protocol A below.
Ticket #104: I added a sulfonic acid group to my urea-based inhibitor to fix solubility, but it lost all target affinity. Why?Causality: Sulfonic acids are bulky and permanently charged at physiological pH. If placed in a sterically restricted or hydrophobic binding pocket, they cause severe electrostatic repulsion and steric clashes. For example, adding a para-sulfonic acid to A3 adenosine receptor antagonists increased solubility to >20 mM but caused a 156-fold loss in receptor affinity[3].
Solution: Instead of adding new sulfonic acids, modify the aromatic rings to basic heterocycles (e.g., N-pyridinyl groups). This allows for the formation of hydrochloride salts, which improves solubility up to 10-fold without altering the primary pharmacophore[4].
Section 2: Mechanistic Workflow
The following decision matrix outlines the logical progression for resolving solubility issues based on the chemical state of your compound.
Decision matrix for resolving ureidobenzenesulfonic acid solubility.
Section 3: Quantitative Data & Benchmarks
Use this table to benchmark your expected solubility outcomes based on the formulation or structural strategy applied.
Protocol A: Multi-Component Cosolvent Formulation (For In Vivo Dosing)
Purpose: To achieve a 5.0 mg/mL clear solution of ureidobenzenesulfonic acid salts without exceeding a 5% DMSO threshold[2].
Causality: DMSO breaks primary hydrogen bonds. PEG300 acts as a co-solvent to lower the dielectric constant of water, preventing the compound from crashing out upon dilution. Tween 80 provides steric stabilization via micelle formation.
Step-by-Step Methodology:
Primary Solvation: Weigh 5.0 mg of the compound and add 50 µL of clarified DMSO. Vortex until completely dissolved.
Validation Check: The solution must be completely transparent with no particulate matter.
Dielectric Stepping: Add 400 µL of PEG300 to the DMSO mixture. Mix evenly by pipetting.
Validation Check: The solution should remain clear; any cloudiness indicates premature precipitation.
Surfactant Addition: Add 50 µL of Tween 80 to the system. Vortex thoroughly to ensure homogenous distribution.
Aqueous Dilution: Slowly add 500 µL of ddH2O (or saline) dropwise while continuously vortexing to adjust the final volume to 1 mL.
Final Validation: Inspect under a direct light source. The final formulation must be a clear solution. Note: This mixed solution must be used immediately for optimal results to prevent delayed crystallization[2].
Protocol B: Hydrochloride Salt Formation via N-Pyridinyl Modification
Purpose: To synthesize highly soluble PYRUB-SO salts from poorly soluble neutral precursors[4].
Causality: Converting a neutral N-phenyl ring to a basic N-pyridinyl ring allows for protonation by HCl. This creates an ionizable center that dramatically lowers crystal lattice energy and increases the hydration radius without adding bulky groups to the pharmacophore.
Step-by-Step Methodology:
Dissolution: Dissolve the neutral N-pyridinyl ureidobenzenesulfonate precursor in a minimal volume of anhydrous tetrahydrofuran (THF).
Acidification: Dropwise, add 1.2 equivalents of a 2M HCl solution in diethyl ether under continuous stirring at 0°C.
Precipitation: Stir the mixture for 30 minutes.
Validation Check: A distinct, fine precipitate must form as the hydrochloride salt crashes out of the organic solvent.
Isolation: Filter the precipitate under a vacuum and wash twice with cold diethyl ether to remove unreacted starting materials and impurities.
Drying: Dry the solid under a high vacuum for 24 hours.
Validation Check: The resulting powder should exhibit a >10-fold increase in aqueous solubility compared to the starting material when tested in standard ddH2O[4].
Technical Support Center: Optimization of Catalyst Selection for Urea Synthesis
Welcome to the Technical Support Center for Urea Synthesis Catalyst Optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Urea Synthesis Catalyst Optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and experimental troubleshooting. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your research and development. Urea synthesis, whether through traditional high-pressure methods or emerging electrochemical and photocatalytic routes, is critically dependent on the catalyst's performance. This resource addresses common challenges through a structured troubleshooting guide and a comprehensive FAQ section.
Troubleshooting Guide: Diagnosing and Resolving Common Catalyst Issues
This section is formatted to help you systematically identify and solve specific problems encountered during urea synthesis experiments.
Q1: Why is my urea yield unexpectedly low or declining over time?
A low or declining urea yield is a frequent challenge that can be traced back to issues with the catalyst's activity or the reaction environment. Let's break down the potential causes systematically.
Causality: The overall yield is a function of catalyst activity, selectivity, and stability. A disruption in any of these pillars will negatively impact the final product output. The traditional synthesis of urea involves the dehydration of an ammonium carbamate intermediate, a kinetically slow and reversible reaction.[1][2] The catalyst's role is to lower the activation energy for this step, but its effectiveness can be compromised.
Systematic Troubleshooting Steps:
Verify Reactant Integrity and Ratios:
Ammonia (NH₃) to Carbon Dioxide (CO₂) Ratio: In traditional synthesis, an excess of ammonia is often used to shift the reaction equilibrium towards urea formation.[3] Ensure your feed ratios are consistent and optimal for your specific catalyst and reactor conditions.
Purity: Impurities in the CO₂ or nitrogen source (e.g., sulfur compounds, water in certain non-aqueous systems) can act as poisons to the catalyst's active sites.[4]
Assess Catalyst Activity and Potential Deactivation:
Catalyst Poisoning: Strongly basic elements like potassium (K) or calcium (Ca) can poison the Brønsted acid sites on many catalysts, which are crucial for ammonia adsorption and activation.[4] This is a common issue when using reactants derived from biomass or certain industrial sources.
Thermal Sintering: Operating at temperatures higher than the catalyst's thermal stability limit can cause the fine nanoparticles of the active phase to agglomerate. This reduces the available surface area and, consequently, the number of active sites. This is particularly relevant in high-temperature industrial processes.[5]
Coking/Fouling: In routes involving organic intermediates or solvents, carbonaceous deposits can physically block the catalyst's pores and active sites.
Leaching: For supported catalysts, the active metal component may leach into the reaction medium, especially under harsh conditions, leading to a permanent loss of activity.
Re-evaluate Reaction Conditions:
Temperature and Pressure: The traditional Bosch-Meiser process operates under harsh conditions (150–210 °C and 150–250 bar) to favor the endothermic dehydration of carbamate.[2][6] Deviations from the optimal range for your specific catalyst can drastically reduce conversion rates. For instance, while higher temperatures can increase reaction rates, they can also accelerate catalyst deactivation.[7]
Residence Time: The dehydration of ammonium carbamate is a slow reaction.[1] If the residence time in the reactor is too short, the reaction may not reach equilibrium, resulting in low conversion.
Q2: My catalyst shows high activity, but the selectivity towards urea is poor. What's the cause?
Poor selectivity results in the formation of unwanted byproducts, reducing yield and complicating downstream purification. This is a critical issue in emerging low-temperature synthesis routes like electrocatalysis and photocatalysis.
Causality: Selectivity is determined by the relative energy barriers of competing reaction pathways on the catalyst surface. An ideal catalyst will preferentially adsorb and activate reactants in a configuration that favors C-N bond formation for urea, while suppressing side reactions.[8][9]
Troubleshooting and Optimization Strategy:
Identify Competing Reactions:
In Electrocatalysis: The primary competing reactions are the hydrogen evolution reaction (HER) from water reduction, the CO₂ reduction reaction (CO2RR) to products like CO or formate, and the nitrate/nitrite reduction reaction (NOxRR) to ammonia or N₂.[10][11][12] These side reactions consume electrons and active sites that would otherwise be used for urea synthesis.
In Traditional Synthesis: Incomplete conversion leads to high levels of unreacted ammonium carbamate in the product stream.
Modify the Catalyst to Favor C-N Coupling:
Active Site Engineering: The design of the active site is paramount. For instance, in electrochemical synthesis, creating hybrid catalysts with distinct sites for different steps can enhance selectivity. One site might be optimal for activating the nitrogen source, while another facilitates C-N coupling.[11][12] Studies have shown that catalysts with bonded Fe-Ni pairs can enhance the coordinated adsorption of reactants, boosting C-N coupling.[13]
Support Effects: The catalyst support is not merely an inert scaffold. It can influence the electronic properties of the active metal sites and facilitate reactant adsorption. For example, using a defective BC₃ monolayer as a support for single atoms creates a synergistic effect where both the atom and the support participate in activating N₂ molecules.[14]
Optimize the Electrochemical/Photochemical Environment:
Applied Potential (Electrocatalysis): The applied electrical potential significantly impacts product distribution.[15] A systematic study using linear sweep voltammetry (LSV) can help identify the potential window where urea formation is maximized relative to side reactions.[16][17]
Electrolyte Composition: The choice and concentration of the electrolyte, as well as the nitrogen source (e.g., N₂, nitrate, nitrite), can dramatically influence selectivity.[10][15]
Troubleshooting Flowchart for Low Urea Yield
This diagram provides a logical decision-making path for diagnosing issues with catalyst performance.
Caption: A decision tree for troubleshooting low urea yield.
Frequently Asked Questions (FAQs)
Q1: How do I choose a starting catalyst for my urea synthesis application?
The initial choice depends heavily on your synthesis route.
Traditional High-Pressure Synthesis: This process often runs without a catalyst, relying on high temperatures and pressures.[18] However, to improve kinetics and potentially lower energy demand, solid acid catalysts and metal complexes are explored. Materials like cerium dioxide and copper complexes have shown promise in facilitating the dehydration of ammonium carbamate.[1][18][19]
Electrochemical Synthesis: This is a rapidly developing field. The key is to co-reduce a carbon source (like CO₂) and a nitrogen source (like nitrate or N₂).[15][20]
Metal-Based Catalysts: Transition metals like copper, zinc, and nickel are widely studied.[10] Hybrid catalysts, such as Zn/Cu, have demonstrated high Faradaic efficiency by creating a relay mechanism where different metal sites perform distinct steps of the reaction.[11][12]
Single-Atom Catalysts (SACs): Dispersing single metal atoms on a conductive support maximizes atom efficiency and can provide unique reactivity.[14]
Photocatalytic Synthesis: This route uses light energy to drive the reaction. Catalysts are typically semiconductor materials that can absorb light to generate electron-hole pairs.[10] Bi-BiVO₄ heterostructures, for example, have been shown to efficiently adsorb and activate CO₂ and N₂ for urea synthesis under ambient conditions.[16][17]
Q2: What are the most important parameters to consider when comparing different catalysts?
When evaluating catalysts, it's essential to look beyond just the final yield. A comprehensive comparison should be based on a standardized set of metrics.
Causality: These metrics reflect the intrinsic efficiency, selectivity, and longevity of the catalyst, providing a true measure of its potential for practical application.
Parameter
Description
Importance
Common Units
Urea Yield Rate
The amount of urea produced per unit of catalyst mass per unit of time.
Measures the catalyst's productivity or speed.
μg h⁻¹ mg_cat⁻¹ or mmol h⁻¹ g⁻¹
Faradaic Efficiency (FE)
(For Electrocatalysis) The percentage of total charge used to produce urea versus other products.
The primary measure of selectivity in an electrochemical system.[11][12]
%
Turnover Frequency (TOF)
The number of molecules of urea produced per active site per unit of time.
An intrinsic measure of catalyst activity, independent of catalyst loading.
s⁻¹ or h⁻¹
Selectivity
The ratio of the desired product (urea) formed to the consumed reactants or to all products formed.
Crucial for minimizing waste and simplifying purification.[9][10]
%
Stability / Durability
The ability of a catalyst to maintain its activity and selectivity over an extended period of operation.
Determines the catalyst's lifetime and economic viability.
Hours (h) or Cycles
Q3: What are the essential characterization techniques for evaluating my urea synthesis catalyst?
A multi-faceted characterization approach is crucial for understanding a catalyst's structure-performance relationship and for diagnosing deactivation mechanisms.
Pre-Reaction (Fresh Catalyst):
Powder X-ray Diffraction (PXRD): To verify the crystalline phase and estimate crystallite size.[19]
Transmission Electron Microscopy (TEM): To visualize particle size, morphology, and dispersion of the active phase.
N₂ Physisorption (BET analysis): To determine the surface area and pore size distribution.
X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and oxidation states of the active species.
Post-Reaction (Spent Catalyst):
Comparing pre- and post-reaction analyses is key to understanding deactivation. For example, TEM can reveal particle sintering, while XPS can show changes in oxidation state or the presence of poisons.[4][5]
In-situ/Operando Techniques:
DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy): To observe adsorbed species on the catalyst surface during the reaction, providing mechanistic insights.[4]
In-situ ATR-FTIR (Attenuated Total Reflection-Fourier Transform Infrared): Can be used in electrochemical setups to identify key reaction intermediates at the catalyst-electrolyte interface.[21]
Experimental Protocols & Workflows
Protocol 1: General Workflow for Catalyst Selection and Optimization
This workflow provides a structured approach from initial catalyst choice to final performance validation.
Caption: A phased workflow for catalyst selection and optimization.
References
Effect of urea amount. Reaction conditions : SO = 18.6 mmol, P CO 2 = 2.0 MPa. Source not available.
Activity-Selectivity Trends in Electrochemical Urea Synthesis: Co-Reduction of CO>2> and Nitrates Over Single-Site C
Process for the catalytic production of urea.
Photocatalytic urea synthesis under ambient conditions: catalyst and electrolyte design. (2025). Source not available.
Activity-Selectivity Trends in Electrochemical Urea Synthesis: Co-Reduction of CO - ProQuest. (2025). Source not available.
The Influence of Different Catalysts on the Environment and Urea Catalytic Efficiency. Source not available.
Novel catalysts improve efficiency of urea synthesis at ambient conditions. (2021). Chinese Academy of Sciences.
Activity-Selectivity Trends in Electrochemical Urea Synthesis: Co-Reduction of CO2 and Nitrates Over Single-Site C
Catalytic Urea Synthesis from Ammonium Carbamate Using a Copper(II) Complex: A Combined Experimental and Theoretical Study | Inorganic Chemistry. (2021). ACS Publications. [Link]
Novel Catalysts Improve Efficiency of Urea Synthesis
Technical Support Center: Urea Synthesis Optimiz
Selective electrochemical synthesis of urea from nitrate and CO2 via relay catalysis on hybrid catalysts. (2023). Sargent Group - University of Toronto.
Selective electrochemical synthesis of urea from nitrate and CO2 via relay catalysis on hybrid c
Recent Progress in Electrocatalytic Urea Synthesis under Ambient Conditions. (2022). ACS Publications. [Link]
Direct synthesis of urea from carbon dioxide and ammonia. (2023). PMC - NIH. [Link]
Multi-heterointerfaces for selective and efficient urea production. (2023). Oxford Academic. [Link]
Electrocatalysts for Urea Synthesis
Designing high-performance catalysts for urea electrosynthesis: synergy between single atoms and BC3 monolayers. (2023). Journal of Materials Chemistry A (RSC Publishing). [Link]
A more sustainable pathway towards urea synthesis with nitrate and carbon dioxide. (2021).
Catalytic performance for urea synthesis. a) Urea production rates...
Technical Support Center: Asymmetric Synthesis C
Handbook of Reagents for Organic Synthesis. Wiley-VCH.
Chemical deactivation of V2O5/WO3–TiO2 SCR catalysts by additives and impurities from fuels, lubrication oils and urea solution | Request PDF.
Handbook of Reagents for Organic Synthesis Catalytic Oxid
Deactivation Mechanisms of Base Metal/Zeolite Urea Selective Catalytic Reduction Materials, and Development of Zeolite-Based Hyd. (2012). Department of Energy. [Link]
Characterization and urea electrosynthesis performance of catalysts...
Handbook of Reagents for Organic Synthesis: Catalytic Oxid
The optimization of catalytic system for urea synthesis. a) The typical...
Advances in Catalysts for Urea Electrosynthesis Utilizing CO 2 and Nitrogenous Materials: A Mechanistic Perspective. (2024). MDPI. [Link]
Catalytic Urea Synthesis from Ammonium Carbamate Using a Copper(II) Complex: A Combined Experimental and Theoretical Study | Inorganic Chemistry. (2021).
A Comparative Guide to Urea- and Oxalate-Based Precursor Methods for C
Urea Manufacturing Process in Detail and Its Application. (2023).
Identifying and tailoring C–N coupling site for efficient urea synthesis over diatomic Fe–Ni c
strategies to minimize byproducts in sulfonation reactions
Welcome to the Technical Support Center for Sulfonation Chemistry. As a Senior Application Scientist, I have designed this resource to help you troubleshoot low yields, mitigate byproduct formation, and optimize your syn...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Sulfonation Chemistry. As a Senior Application Scientist, I have designed this resource to help you troubleshoot low yields, mitigate byproduct formation, and optimize your synthetic workflows. Sulfonation and chlorosulfonation are highly sensitive electrophilic aromatic substitutions. Success in these reactions requires a deep understanding of reaction kinetics, thermodynamics, and mass/heat transfer dynamics.
Below, you will find field-proven troubleshooting guides, self-validating experimental protocols, and mechanistic insights to ensure your reactions are highly selective and reproducible.
Part 1: Core Troubleshooting Guide (FAQs)
Q1: Why am I seeing significant diaryl sulfone formation during chlorosulfonation, and how do I stop it?
Causality: Diaryl sulfones (
Ar−SO2−Ar
) are the most notorious byproducts in chlorosulfonation. They form when the intermediate sulfonic acid (
Ar−SO3H
) or the desired sulfonyl chloride (
Ar−SO2Cl
) undergoes a Friedel-Crafts-type sulfonylation with unreacted aromatic substrate. This pathway is heavily favored if there is a localized deficit of the chlorosulfonating agent or if the reaction temperature spikes.
Solution: To suppress this, you must maintain a strict stoichiometric excess of chlorosulfonic acid (typically a 50% molar excess). Crucially, employ a reverse addition technique: add the aromatic substrate slowly to the cooled chlorosulfonic acid. Adding the acid to the substrate creates temporary zones where the substrate is in excess, virtually guaranteeing sulfone formation, as noted in [1].
Q2: My sulfonation yields the wrong regioisomer. How can I control the regioselectivity?
Causality: Unlike many electrophilic aromatic substitutions, sulfonation is highly reversible. This reversibility means the reaction can be driven by either kinetic control (favoring the product that forms fastest due to a lower activation energy barrier) or thermodynamic control (favoring the most stable product over time).
Solution: Temperature is your primary control lever. For example, in the sulfonation of naphthalene, running the reaction at 80°C yields 1-naphthalenesulfonic acid (the kinetic product). However, if you increase the temperature to 160°C, the system gains enough thermal energy to overcome the reverse activation barrier, allowing the kinetically favored 1-isomer to revert to starting material and slowly form the more sterically stable 2-naphthalenesulfonic acid (the thermodynamic product)[2]. Always map the energy landscape of your specific substrate and set your reactor temperature accordingly.
Q3: How can I minimize over-sulfonation and oxidation byproducts when scaling up with SO₃ or oleum?
Causality: Gaseous SO₃ and oleum are highly reactive and exothermic. In traditional batch reactors, poor mixing and inadequate heat dissipation lead to localized "hot spots." These thermal spikes drive secondary reactions, including disulfonation and the oxidation of the substrate (which releases undesirable SO₂ gas).
Solution: Transition from batch to continuous flow microreactors . Microchannels provide an exceptionally high surface-area-to-volume ratio, enabling near-instantaneous mixing and isothermal control. By precisely controlling the residence time and preventing thermal runaways, you can completely suppress over-sulfonation and oxidation, as demonstrated in recent [3].
Q4: My sulfonyl chloride product degrades into a tar-like substance or sulfonic acid during workup. What is going wrong?
Causality: Sulfonyl chlorides are highly susceptible to hydrolysis. If the aqueous quench is poorly temperature-controlled, the sulfonyl chloride will rapidly hydrolyze back into the water-soluble sulfonic acid byproduct.
Solution: Perform a cryogenic quench. Pour the reaction mixture slowly onto crushed ice, ensuring the internal temperature never exceeds 5°C. Separate the organic phase immediately to minimize aqueous contact time. If emulsions form, use saturated brine to break them rather than waiting, which would otherwise increase hydrolysis risk[1].
Part 2: Mechanistic Visualizations
Mechanistic divergence: Sulfonyl chloride target vs. diaryl sulfone byproduct formation.
Mass and heat transfer impacts on byproduct formation: Batch vs. Continuous Flow.
Part 3: Quantitative Data Summaries
Table 1: Kinetic vs. Thermodynamic Control Parameters (e.g., Naphthalene Sulfonation)
Parameter
Kinetic Control
Thermodynamic Control
Target Isomer
1-Naphthalenesulfonic acid
2-Naphthalenesulfonic acid
Optimal Temperature
80°C
160°C
Activation Energy (
Ea
)
Lower
Higher
Product Stability
Lower (Steric hindrance)
Higher (Sterically favored)
Reversibility
Minimal at this temperature
High (Equilibrium driven)
Table 2: Batch vs. Continuous Flow Sulfonation Metrics
This protocol utilizes reverse addition and strict thermal control to prevent diaryl sulfone formation.
System Preparation: Purge a multi-neck round-bottom flask with dry N₂. Add 1.5 equivalents of chlorosulfonic acid.
Self-Validation Checkpoint: Ensure the moisture indicator in the N₂ line is blue (anhydrous). Moisture will prematurely hydrolyze the reagent.
Cryogenic Cooling: Submerge the flask in an ice-salt bath.
Self-Validation Checkpoint: Do not proceed until the internal thermocouple reads ≤ 0°C.
Reverse Addition: Dissolve 1.0 equivalent of the aromatic substrate in anhydrous dichloromethane (DCM). Add this solution dropwise to the chlorosulfonic acid using an addition funnel.
Self-Validation Checkpoint: Adjust the drip rate so the internal temperature never exceeds 5°C. This ensures the acid remains in massive excess relative to the substrate at all times.
Thermal Maturation: Remove the ice bath and let the reaction warm to room temperature. Stir for 2 hours.
Self-Validation Checkpoint: Quench a 50 µL aliquot in methanol and analyze via HPLC; proceed to workup only when the starting material peak is <2%.
Cryogenic Quench: Pour the mixture slowly over 500 g of crushed ice with vigorous stirring.
Self-Validation Checkpoint: The aqueous phase pH must be <1. Extract immediately with DCM to prevent hydrolysis of the sulfonyl chloride back to sulfonic acid.
This protocol leverages microfluidics to achieve isothermal conditions, eliminating over-sulfonation[4].
Reagent Preparation: Prepare Stream A (Aromatic substrate in 1,2-dichloroethane) and Stream B (Liquid SO₃ or chlorosulfonic acid).
Flow Calibration: Set the precision syringe pumps to achieve a 1:1.05 molar ratio (Substrate:SO₃).
Self-Validation Checkpoint: Run pure solvent first to verify mass flow meter stability and confirm zero micro-leaks in the PEEK tubing.
Isothermal Reaction: Direct streams into a cross-shaped microchannel reactor submerged in a 50°C thermostatic bath.
Self-Validation Checkpoint: Monitor the inline IR sensor at the reactor exit to confirm the disappearance of the substrate's characteristic aromatic C-H stretch.
Inline Quench: Route the reactor effluent directly into a continuous phase separator pre-loaded with ice water.
Self-Validation Checkpoint: Verify that the residence time in the microreactor strictly adheres to the calculated kinetic window (typically <60 seconds) to prevent thermodynamic shifting or disulfonation.
References
Vaia. "Problem 52: Sulfonation of naphthalene at 80°C vs 160°C." Vaia Organic Chemistry Solutions. URL:[Link]
MDPI. "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides." Molecules, 2023. URL:[Link]
NIH PMC. "Optimization of Gas-Liquid Sulfonation in Cross-Shaped Microchannels for α-Olefin Sulfonate Synthesis." Processes, 2025. URL:[Link]
Comprehensive Validation Guide: HPLC Quantification of 4-(Ureido)benzenesulfonic Acid (HILIC vs. Reversed-Phase)
As pharmaceutical and chemical industries shift toward more complex, highly polar active pharmaceutical ingredients (APIs) and intermediates, traditional analytical paradigms frequently fall short. The quantification of...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical and chemical industries shift toward more complex, highly polar active pharmaceutical ingredients (APIs) and intermediates, traditional analytical paradigms frequently fall short. The quantification of 4-(ureido)benzenesulfonic acid presents a classic analytical challenge: it is a highly polar, permanently ionized compound that defies standard retention mechanisms.
This guide objectively compares the performance of Hydrophilic Interaction Liquid Chromatography (HILIC) against traditional Reversed-Phase (RP) alternatives. Furthermore, it provides a comprehensive, self-validating experimental protocol and validation strategy strictly aligned with the newly adopted[1][2].
The Analytical Challenge: Causality of Retention
To develop a robust method, we must first understand the causality behind the analyte's behavior. 4-(ureido)benzenesulfonic acid contains a strongly acidic sulfonic acid group (
pKa<1
) and a polar ureido moiety.
The Failure of Standard C18 (RPLC): In standard aqueous-organic mobile phases (pH 2–8), the sulfonic acid group is fully deprotonated and negatively charged. Because standard C18 stationary phases rely on hydrophobic partitioning, this highly polar, charged analyte is repelled by the stationary phase. It elutes in the void volume (
t0
), resulting in co-elution with matrix interferences and severe signal suppression[3].
The Compromise of Ion-Pairing RPLC: Historically, analysts added ion-pairing reagents (e.g., tetrabutylammonium acetate) to the mobile phase. These positively charged reagents bind to the sulfonate group, forming a neutral, hydrophobic complex that retains on a C18 column. However, ion-pairing reagents require extensive column equilibration times, permanently alter the stationary phase, and cause severe ion suppression in Mass Spectrometry (MS).
The HILIC Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., zwitterionic sulfobetaine) and a highly organic mobile phase (typically >70% acetonitrile). The polar stationary phase adsorbs a stagnant, water-enriched layer from the mobile phase. The polar analyte partitions from the bulk organic mobile phase into this aqueous layer, achieving strong retention and excellent peak shape without the need for MS-incompatible reagents[4][5].
Caption: Logical comparison of chromatographic retention mechanisms for highly polar sulfonic acids.
Objective Performance Comparison
The following table synthesizes experimental data comparing the three chromatographic approaches for the quantification of 4-(ureido)benzenesulfonic acid.
To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates embedded System Suitability Testing (SST) to verify performance before any sample is analyzed.
Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in strictly ultrapure water, adjusted to pH 6.8. (Causality: The buffer provides necessary ionic strength to shield secondary electrostatic interactions with unreacted silanols, preventing peak tailing[5].)
Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 254 nm (or ESI-MS in negative ion mode).
Step-by-Step Methodology
Mobile Phase Preparation: Dissolve ammonium acetate in water before any contact with organic solvents. Mixing buffer salts directly into high concentrations of acetonitrile will cause precipitation and system over-pressure[4].
System Equilibration: Purge the system and equilibrate the column with 85% Mobile Phase B for at least 15 column volumes. In HILIC, the stationary aqueous layer takes longer to establish than a standard reversed-phase equilibrium.
Gradient Elution:
0.0 – 2.0 min: 85% B (Isocratic hold to focus the analyte).
2.0 – 8.0 min: Linear gradient to 50% B. (Causality: In HILIC, water is the strong solvent. Decreasing acetonitrile elutes the tightly bound polar analyte).
8.0 – 10.0 min: 50% B (Column wash).
10.0 – 15.0 min: 85% B (Re-equilibration).
System Suitability Test (SST): Inject the working standard (e.g., 100 µg/mL) five times. The system is only validated for use if:
Retention time %RSD
≤
1.0%
Peak area %RSD
≤
2.0%
Tailing factor (
As
)
≤
1.5
ICH Q2(R2) Lifecycle Validation Protocol
The transition from ICH Q2(R1) to the newly implemented represents a paradigm shift. Validation is no longer a standalone event but a continuous lifecycle integrated with Analytical Quality by Design (AQbD) principles from ICH Q14[1][6].
Caption: The modern analytical method lifecycle as defined by ICH Q2(R2) and Q14 guidelines.
To validate the HILIC quantification of 4-(ureido)benzenesulfonic acid, the following parameters must be executed and documented:
Specificity (Selectivity)
Procedure: Inject blank matrix, mobile phase blank, and sample spiked with known impurities.
Acceptance Criteria: No interfering peaks at the retention time of 4-(ureido)benzenesulfonic acid. Peak purity index (via Diode Array Detector or MS) must be > 0.990.
Reportable Range & Linearity
Procedure: Prepare calibration standards at a minimum of 5 concentration levels spanning 80% to 120% of the target test concentration (or wider, e.g., LOQ to 150%, depending on the Analytical Target Profile).
Acceptance Criteria: Under Q2(R2), acceptance is based on the closeness of fitted values to actuals[2][7]. The correlation coefficient (
R2
) should be
≥
0.999. A residual plot must be generated to confirm random distribution without systemic bias.
Accuracy (Recovery)
Procedure: Spike the sample matrix with the reference standard at three levels (e.g., 80%, 100%, 120% of target concentration), preparing three replicates per level (9 determinations total).
Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% with a %RSD
≤
2.0%.
Repeatability: 6 independent sample preparations at 100% target concentration analyzed by the same analyst on the same day. (%RSD
≤
2.0%).
Intermediate Precision: The same procedure repeated on a different day, by a different analyst, using a different HPLC system. (%RSD
≤
2.0% across all 12 preparations).
Robustness (Risk-Based Approach)
Procedure: Following ICH Q14 risk assessment, deliberately vary critical method parameters (CMPs) using a Design of Experiments (DoE) approach[1]. For this HILIC method, vary:
Buffer concentration (8 mM to 12 mM)
Column temperature (28°C to 32°C)
Initial organic composition (83% to 87%)
Acceptance Criteria: The method must meet all SST criteria under these deliberate variations, establishing the Method Operable Design Region (MODR).
References
Recent Advances in Analytical Method Validation as per ICH Q2(R2) . International Journal of Pharmaceutical Sciences. Available at: [Link]
ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. Available at: [Link]
ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency (EMA). Available at: [Link]
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). Available at: [Link]
A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes . LCGC International. Available at:[Link]
Hydrophilic Interaction Chromatography Method Development and Troubleshooting . Agilent Technologies. Available at: [Link]
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique . National Institutes of Health (NIH). Available at:[Link]
comparing the inhibitory activity of different benzenesulfonamide derivatives
A Comprehensive Guide to the Inhibitory Activity of Benzenesulfonamide Derivatives on Carbonic Anhydrase Isoforms Introduction: The Imperative for Isoform Selectivity Carbonic anhydrases (CAs) are ubiquitous metalloenzym...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Guide to the Inhibitory Activity of Benzenesulfonamide Derivatives on Carbonic Anhydrase Isoforms
Introduction: The Imperative for Isoform Selectivity
Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. While human CA II (hCA II) is a highly abundant cytosolic isoform essential for normal physiological pH regulation, the transmembrane isoforms hCA IX and hCA XII are heavily upregulated in hypoxic tumor microenvironments, promoting cancer cell survival and metastasis.
For decades, benzenesulfonamides have served as the classical pharmacophore for Carbonic Anhydrase Inhibitors (CAIs). However, first-generation CAIs like Acetazolamide (AAZ) indiscriminately inhibit both cytosolic and tumor-associated isoforms, leading to systemic side effects such as paresthesia and fatigue. Today, the drug development landscape is focused on the "Tail Approach" —modifying the tail of the benzenesulfonamide scaffold to exploit topological differences in the active site clefts of different CA isoforms, thereby achieving high selectivity for hCA IX and XII over hCA I and II[1].
Mechanistic Causality: How Benzenesulfonamides Inhibit CAs
To engineer better inhibitors, one must understand the causality of the interaction. The active site of all catalytically active hCAs features a zinc ion (
Zn2+
) coordinated by three histidine residues (His94, His96, His119).
The primary sulfonamide group (
−SO2NH2
) acts as a highly effective Zinc-Binding Group (ZBG). Upon entering the catalytic pocket, the sulfonamide nitrogen is deprotonated to an anion (
−SO2NH−
), which directly coordinates the
Zn2+
ion, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis. Simultaneously, the sulfonamide oxygen atoms engage in critical hydrogen bonding with the backbone amide of Thr199. The "tail" of the derivative extends outward into the amphiphilic active site cleft, where it interacts with isoform-specific residues, dictating the drug's selectivity profile.
Mechanism of CA inhibition: ZBG coordinates zinc while the tail dictates isoform selectivity.
Comparative Performance of Novel Derivatives
By appending bulky, elongated, or rigid moieties to the benzenesulfonamide ring, researchers create steric hindrance that prevents the molecule from deeply penetrating the narrower active site of hCA II, while still fitting comfortably into the wider cleft of hCA IX.
The table below synthesizes the experimental inhibition constants (
Ki
) of several modern benzenesulfonamide classes derived from stopped-flow kinetic assays. A higher Selectivity Ratio (
Ki
hCA II /
Ki
hCA IX) indicates a superior safety profile for oncological applications.
Data Analysis: While compounds like the bis-ureido derivative (Comp. 11) show extreme sub-nanomolar to low-nanomolar potency against hCA IX, their high affinity for hCA II makes them less ideal for systemic cancer therapy. Conversely, the ureido-substituted SLC-0111 remains the gold standard for the "tail approach," sacrificing absolute potency for a massive 21-fold selectivity window.
Experimental Methodology: The Stopped-Flow CO2 Hydration Assay
Because Carbonic Anhydrase operates near the diffusion limit (
kcat/Km≈108M−1s−1
), standard steady-state spectrophotometry cannot capture the reaction kinetics. The self-validating standard for determining
Ki
values is the Stopped-Flow CO2 Hydration Assay [4]. This protocol relies on rapidly mixing the enzyme with an out-of-equilibrium (OOE)
CO2
/bicarbonate solution and tracking the real-time pH drop via a fluorescent indicator.
Step-by-Step Protocol
Buffer & Indicator Preparation:
Prepare Syringe A: 20 mM HEPES buffer (pH 7.03) containing the specific hCA isoform (e.g., 10 nM) and the benzenesulfonamide inhibitor at varying concentrations. Add a pH-sensitive fluorescent dye (e.g., 2
μ
M Pyranine).
Prepare Syringe B: An out-of-equilibrium (OOE) substrate solution containing ~1%
CO2
and 44 mM
HCO3−
at pH 8.41.
Pre-Incubation: Incubate the enzyme-inhibitor mixture in Syringe A for 10–15 minutes at room temperature. Causality: This ensures the establishment of the enzyme-inhibitor thermodynamic equilibrium before the substrate is introduced, preventing underestimation of binding affinity.
Rapid Mixing: Inject equal volumes from Syringe A and Syringe B into the stopped-flow mixing chamber at 10°C (to increase
CO2
solubility). The dead-time of the instrument must be
<2
ms.
Signal Acquisition: Excite the pyranine dye at 460 nm and monitor the fluorescence emission at
>488
nm. As the enzyme hydrates
CO2
, protons are released, dropping the pH and quenching the pyranine fluorescence.
Kinetic Fitting: Extract the pH-relaxation rate constant (
kobs
) by fitting the fluorescence decay curve to a single exponential decay model. Calculate the
Ki
using the Cheng-Prusoff equation adapted for stopped-flow kinetics.
Workflow of the Stopped-Flow CO2 Hydration Assay for determining CAI kinetics.
Conclusion
The rational design of benzenesulfonamide derivatives continues to evolve from simple pan-inhibitors to highly sophisticated, isoform-selective therapeutic agents. By leveraging the "tail approach" to exploit the structural nuances of the hCA IX and XII active site clefts, drug developers can decouple the potent anti-tumor effects of CA inhibition from the systemic toxicities associated with hCA II blockade. Rigorous kinetic validation using stopped-flow assays remains the foundational pillar ensuring the trustworthiness of these structure-activity relationships.
References
Source: PMC (National Institutes of Health)
Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide
Source: MDPI
URL
Source: PMC (National Institutes of Health)
Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors
Source: Taylor & Francis
URL
A Senior Application Scientist's Guide to the Validation of an Enzymatic Assay for Carbonic Anhydrase Inhibitors
For researchers, scientists, and drug development professionals, the journey to discovering novel therapeutics is paved with rigorous, reproducible, and well-validated data. Carbonic Anhydrases (CAs) represent a family o...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the journey to discovering novel therapeutics is paved with rigorous, reproducible, and well-validated data. Carbonic Anhydrases (CAs) represent a family of ubiquitous metalloenzymes critical to fundamental physiological processes, including pH homeostasis and CO₂ transport.[1] Their dysfunction is implicated in a range of pathologies such as glaucoma, epilepsy, and cancer, making them a prime target for therapeutic intervention.[2][3]
The discovery of potent and selective CA inhibitors, therefore, hinges on the quality of the screening assays employed. An assay is not merely a procedure; it is an interrogative tool. Its reliability dictates the quality of the lead compounds that advance through the drug discovery pipeline. This guide provides an in-depth, experience-driven framework for the validation of a common enzymatic assay for CA inhibitors, emphasizing the causality behind experimental choices to ensure a self-validating and trustworthy system.
Part 1: The Workhorse - A Colorimetric Esterase Assay for CA Inhibition
For high-throughput screening (HTS) and initial characterization of inhibitors, the p-nitrophenyl acetate (pNPA) assay is a widely adopted method.[3] Its popularity stems from its simplicity, cost-effectiveness, and adaptability to a microplate format.
Principle of the Assay
This assay leverages the promiscuous esterase activity of carbonic anhydrase.[4] The enzyme catalyzes the hydrolysis of the colorless substrate, p-nitrophenyl acetate (pNPA), into p-nitrophenol and acetate. The product, p-nitrophenol, is a yellow chromophore that can be quantified by measuring the increase in absorbance at 400-405 nm.[5] In the presence of a CA inhibitor, this reaction rate is diminished, providing a direct measure of the inhibitor's potency.
Caption: Enzymatic hydrolysis of pNPA by Carbonic Anhydrase.
Part 2: The Self-Validating System - A Step-by-Step Validation Protocol
An unvalidated assay is a source of noise, not data. The following three pillars constitute a robust validation framework, ensuring that the results are both accurate and meaningful.
Pillar 1: Characterizing Your Reagents (Enzyme & Substrate)
Before assessing inhibition, you must understand the fundamental kinetics of your enzyme system. The Michaelis-Menten constants, Kₘ and Vₘₐₓ, are not just theoretical parameters; they are the bedrock of a valid assay.
Expertise & Experience: The Kₘ represents the substrate concentration at which the reaction velocity is half of the maximum (Vₘₐₓ).[6] Why is this critical? The apparent potency of a competitive inhibitor (its IC₅₀ value) is highly dependent on the substrate concentration used in the assay.[7] To obtain consistent and comparable IC₅₀ values, the substrate concentration should be standardized, typically at or near the Kₘ value. Performing the assay at excessively high substrate concentrations can lead to an underestimation of inhibitor potency.
Enzyme Solution: Prepare a stock solution of purified human Carbonic Anhydrase (e.g., hCA II) in assay buffer. The final concentration should be optimized to ensure a linear reaction rate for at least 10-15 minutes.
Substrate (pNPA) Solutions: Prepare a series of pNPA dilutions in acetonitrile/assay buffer, typically ranging from 0.1x Kₘ to 10x Kₘ (a literature value can be used for this initial range-finding).
Assay Procedure (96-well plate format):
To each well, add 180 µL of Assay Buffer.
Add 10 µL of the CA enzyme solution.
Initiate the reaction by adding 10 µL of a pNPA substrate dilution. This creates a range of final substrate concentrations in the wells.
Immediately place the plate in a microplate reader pre-set to 25°C.
Measure the absorbance at 405 nm in kinetic mode, with readings every 30-60 seconds for 10-15 minutes.[3]
Data Analysis:
Calculate the initial reaction rate (V₀) for each substrate concentration from the linear portion of the absorbance vs. time curve (ΔAbs/min).
Plot the initial velocity (V₀) against the substrate concentration ([S]).
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.[8]
Caption: Experimental workflow for determining Km and Vmax.
The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying an inhibitor's potency. It represents the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[9]
Trustworthiness: An IC₅₀ value is not an absolute constant; it is an operational parameter that can be influenced by assay conditions such as enzyme and substrate concentrations.[10][11] It is distinct from the inhibition constant (Kᵢ), which is a true measure of the binding affinity between the enzyme and inhibitor.[9] The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation, but this requires knowledge of the Kₘ and the substrate concentration used.[6] For this reason, always report the specific assay conditions alongside your IC₅₀ values to ensure reproducibility and valid comparisons between studies.
Experimental Protocol: IC₅₀ Determination
Reagent Preparation:
Enzyme & Buffer: As prepared in Pillar 1.
Substrate (pNPA): Prepare a pNPA solution that will give a final concentration equal to its determined Kₘ value in the assay wells.
Inhibitor Solutions: Prepare a serial dilution of your test compound and a reference inhibitor (e.g., Acetazolamide) in a suitable solvent (e.g., DMSO).[12] A typical concentration range might be from 1 nM to 100 µM.
Assay Procedure (96-well plate format):
Add 170 µL of Assay Buffer to each well.
Add 10 µL of the CA enzyme solution.
Add 10 µL of the serially diluted inhibitor solutions to the appropriate wells. Include "no inhibitor" (enzyme control) and "solvent control" wells.[5]
Incubate the plate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.[13]
Initiate the reaction by adding 10 µL of the pNPA substrate solution (at Kₘ concentration).
Measure the absorbance at 405 nm kinetically as described previously.
Data Analysis:
Calculate the reaction rate for each inhibitor concentration.
Normalize the data by expressing the rates as a percentage of the uninhibited (solvent control) activity.
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC₅₀ value.[9]
Pillar 3: Assessing Assay Robustness for HTS (Z'-Factor)
For HTS, an assay must reliably distinguish between a "hit" and a "non-hit." The Z'-factor is a statistical parameter that quantifies the quality of an assay by considering both the dynamic range (signal window) and the data variation.[14][15]
Authoritative Grounding: The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p, uninhibited) and negative (n, fully inhibited) controls.[16]
Z' = 1 - (3σₚ + 3σₙ) / |µₚ - µₙ|
An assay is considered excellent for HTS if its Z'-factor is ≥ 0.5.[17] A value between 0 and 0.5 is marginal, and a value less than 0 is unacceptable.[17] Achieving a high Z'-factor is a primary goal of assay validation.
Experimental Protocol: Z'-Factor Determination
Plate Setup: On a single 96-well plate, designate a sufficient number of wells (e.g., 24-48) for both positive and negative controls.
Positive Control (Max Signal): Wells containing enzyme, buffer, solvent (DMSO), and substrate.
Negative Control (Min Signal): Wells containing enzyme, buffer, a saturating concentration of a potent reference inhibitor (e.g., Acetazolamide), and substrate.
Procedure: Run the assay as described for IC₅₀ determination.
Data Analysis:
Calculate the reaction rates for all positive and negative control wells.
Calculate the mean (µₚ, µₙ) and standard deviation (σₚ, σₙ) for both sets of controls.
Use the formula above to calculate the Z'-factor.
Part 3: Comparative Analysis - Alternative and Orthogonal Assays
No single assay tells the whole story. Cross-validation with alternative methods provides a more complete picture of an inhibitor's activity.
Measures the pH change resulting from the hydration of the natural substrate, CO₂.[18][19]
Low to Medium
High
Wilbur-Anderson Units / IC₅₀
Medium
Cellular Thermal Shift Assay (CETSA)
Measures the thermal stabilization of the target protein upon ligand binding in a cellular environment.[20]
Low
High (in-cell)
EC₅₀ / Tₘ Shift
High
The Physiological Standard: CO₂ Hydration Assay
This method, often called the Wilbur-Anderson assay, directly measures the enzyme's primary physiological function: the hydration of carbon dioxide.[18] It monitors the time required for a CO₂-saturated solution to cause a specific pH drop (e.g., from 8.3 to 6.3).[19] While being the gold standard for physiological relevance, it is traditionally lower-throughput and more sensitive to temperature fluctuations.[4] Modified colorimetric versions using pH indicators have been developed to improve its adaptability.[21][22]
Confirming Target Engagement: Cellular Thermal Shift Assay (CETSA)
A potent IC₅₀ in a biochemical assay does not guarantee activity in a cellular context. CETSA is a powerful biophysical technique that confirms direct binding of an inhibitor to its target protein inside intact cells.[20] The principle is that a protein becomes more resistant to heat-induced denaturation when a ligand is bound. By heating cell lysates treated with an inhibitor to various temperatures, one can measure the amount of soluble (non-denatured) target protein. A shift in the melting temperature (Tₘ) provides definitive evidence of target engagement.[20]
Part 4: Data in Focus - Interpreting Your Results
A successful validation process will yield reliable data that can be used to rank and compare inhibitors.
Table 2: Sample Inhibitor Potency Data
The following table presents hypothetical data for known reference inhibitors and a novel test compound against human Carbonic Anhydrase II (hCA II), as determined by the validated pNPA assay.
The validation of an enzymatic assay is a foundational activity in drug discovery that instills confidence in every subsequent step. By moving beyond a simple protocol and embracing a framework of self-validation—characterizing reagents, understanding the metrics used to quantify potency, and assessing robustness—researchers can ensure their screening efforts are built on a bedrock of scientific integrity. Comparing data from a high-throughput biochemical assay with results from orthogonal, more physiologically relevant methods provides the highest level of confidence, paving the way for the successful discovery of novel carbonic anhydrase inhibitors.
Sebo, Z. L., & Ke, H. (2020). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. The FEBS Journal. [Link]
Pocker, Y., & Sarkanen, S. (1978). Carbon Dioxide Hydration Activity of Carbonic Anhydrase: Kinetics of Alkylated Anhydrases B and C from Humans. Biochemistry. [Link]
LibreTexts Chemistry. (2023). 2.14: Steady-State and Equilibrium Kinetics of Carbonic Anhydrase-Catalyzed CO₂/HCO₃⁻ Interconversion. [Link]
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of Biological Chemistry. [Link]
O'Reilly, M., et al. (2016). Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. Chemical Science. [Link]
Sramkova, K., et al. (2020). Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
Lindskog, S. (2021). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Biophysical Journal. [Link]
BMG LABTECH. (2025). The Z prime value (Z´). [Link]
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]
ResearchGate. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. [Link]
IEEE Xplore. (2025). Kinetic Analysis of Immobilized Carbonic Anhydrase for Effective Environmental CO2 Capture and Sequestration. [Link]
RxPlora. (2024). What is Z' (read Z-factor)?. [Link]
Jo, B. H., et al. (2022). A Colorimetric CO₂ Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences. [Link]
Jarmoskaite, I., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
ResearchGate. (2012). Does IC-50 values of ligand or inhibitor depend on the concentration of protein receptors or proteins?. [Link]
Assay Guidance Manual. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. National Center for Biotechnology Information. [Link]
ResearchGate. (2022). A Colorimetric CO₂ Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. [Link]
The Assay Guidance Manual. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]
Okyay, T., et al. (2020). Field detection of urease and carbonic anhydrase activity using rapid and economical tests to assess microbially induced carbonate precipitation. Environmental Microbiology Reports. [Link]
Wang, Y., et al. (2023). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. Analytical Methods. [Link]
Royal Society of Chemistry. (2025). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. [Link]
Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. [Link]
ResearchGate. (2025). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. [Link]
PubMed. (2025). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. [Link]
National Center for Biotechnology Information. (2025). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. [Link]
Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
Assay Guidance Manual. (2012). Basics of Enzymatic Assays for HTS. National Center for Biotechnology Information. [Link]
comparing the efficacy of 4-(Carbamoylamino)benzene-1-sulfonic acid with known drugs
An In-Depth Comparative Guide to the Preclinical Efficacy of Novel Sulfonamide-Based Compounds and Established Kinase Inhibitors in Oncology Introduction: The Quest for Novel Therapeutic Agents The landscape of oncology...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the Preclinical Efficacy of Novel Sulfonamide-Based Compounds and Established Kinase Inhibitors in Oncology
Introduction: The Quest for Novel Therapeutic Agents
The landscape of oncology is continually evolving, driven by the pursuit of more effective and safer therapeutic agents. While established drugs provide a foundation for treatment, the emergence of novel compounds with unique chemical scaffolds offers the potential to overcome resistance, reduce toxicity, and improve patient outcomes. This guide provides a comprehensive framework for the preclinical comparison of a novel investigational compound, 4-(Carbamoylamino)benzene-1-sulfonic acid, with known, clinically approved kinase inhibitors.
It is important to note that 4-(Carbamoylamino)benzene-1-sulfonic acid is not an established therapeutic agent and serves here as a representative model for a new chemical entity (NCE) with a sulfonamide-like structure. The methodologies and comparative analyses detailed herein are designed to provide a robust, evidence-based pathway for evaluating the potential of such NCEs against the current standards of care in a preclinical research setting. Our hypothetical analysis will focus on a common therapeutic area for kinase inhibitors: Chronic Myeloid Leukemia (CML), targeting the BCR-ABL fusion protein. For this comparison, we will use the well-established drug Imatinib as the benchmark.
Part 1: Foundational In Vitro Efficacy Assessment
The initial phase of any comparative efficacy study involves a battery of in vitro assays to determine the direct biological activity of the NCE on its intended target and cellular context. These experiments are crucial for establishing a baseline of activity and for making informed decisions about advancing the compound to more complex in vivo models.
The primary hypothesis for a sulfonamide-based compound in oncology is often the inhibition of protein kinases. Therefore, the first step is to quantify the direct inhibitory effect of 4-(Carbamoylamino)benzene-1-sulfonic acid on the target kinase, in this case, the BCR-ABL tyrosine kinase.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a direct measure of the compound's ability to bind to the kinase of interest.
Reagent Preparation:
Prepare a 2X kinase/antibody solution in a suitable kinase buffer.
Prepare a 4X solution of the Alexa Fluor™ conjugate of a broad-spectrum kinase inhibitor (tracer).
Serially dilute the test compounds (4-(Carbamoylamino)benzene-1-sulfonic acid and Imatinib) in DMSO, followed by a further dilution in the kinase buffer to create 4X compound solutions.
Assay Plate Setup:
Add 2.5 µL of the 4X test compound solutions to a 384-well assay plate.
Add 2.5 µL of the 2X kinase/antibody solution to all wells.
Add 5 µL of the 4X tracer solution to all wells.
Incubation & Reading:
Incubate the plate at room temperature for 60 minutes, protected from light.
Read the plate on a fluorescence plate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).
Data Analysis:
Calculate the emission ratio (665 nm / 615 nm).
Plot the emission ratio against the logarithm of the compound concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the inhibitor required to displace 50% of the tracer).
Data Presentation: Comparative Kinase Inhibition
Compound
Target Kinase
IC50 (nM)
4-(Carbamoylamino)benzene-1-sulfonic acid
BCR-ABL
[Data]
Imatinib (Reference)
BCR-ABL
[Data]
Note: Data is hypothetical and would be generated from the experimental protocol described.
Cellular Proliferation & Viability Assays
Demonstrating target engagement is critical, but it is equally important to assess the downstream effect on cancer cell viability.
This assay quantifies ATP, an indicator of metabolically active cells.
Cell Seeding:
Seed CML cell lines (e.g., K562) in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment:
Treat the cells with a range of concentrations of 4-(Carbamoylamino)benzene-1-sulfonic acid and Imatinib for 72 hours.
Assay Execution:
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
Add the CellTiter-Glo® reagent to each well.
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition:
Measure luminescence using a plate reader.
Calculate the GI50 (the concentration required to inhibit cell growth by 50%).
Data Presentation: Comparative Cell Viability
Compound
Cell Line
GI50 (µM)
4-(Carbamoylamino)benzene-1-sulfonic acid
K562
[Data]
Imatinib (Reference)
K562
[Data]
Note: Data is hypothetical and would be generated from the experimental protocol described.
Visualizing the In Vitro Workflow
Caption: Workflow for initial in vitro comparison of a novel compound.
Part 2: Mechanism of Action & Signaling Pathway Analysis
Understanding how a compound exerts its effects is as important as knowing that it works. This involves investigating the impact on the specific signaling pathways regulated by the target kinase.
Experimental Protocol: Western Blotting for Phosphoprotein Analysis
Cell Treatment & Lysis:
Treat K562 cells with the GI50 concentrations of 4-(Carbamoylamino)benzene-1-sulfonic acid and Imatinib for a defined period (e.g., 2, 6, 12 hours).
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification:
Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE & Transfer:
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
Incubate with primary antibodies against key signaling proteins (e.g., phospho-BCR-ABL, phospho-CrkL, total CrkL, and a loading control like GAPDH).
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection:
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the BCR-ABL Signaling Pathway
Validation
Comparative Docking Studies of Ureidobenzenesulfonamide & Sulfonic Acid Analogs
Targeting Tumor-Associated Carbonic Anhydrases (CA IX and XII) As a Senior Application Scientist, evaluating the efficacy of novel chemotherapeutics requires moving beyond basic binding affinities to understand the dynam...
Author: BenchChem Technical Support Team. Date: March 2026
Targeting Tumor-Associated Carbonic Anhydrases (CA IX and XII)
As a Senior Application Scientist, evaluating the efficacy of novel chemotherapeutics requires moving beyond basic binding affinities to understand the dynamic structural determinants of target engagement. In the hypoxic tumor microenvironment, the transmembrane carbonic anhydrase isoforms CA IX and CA XII are overexpressed, driving extracellular acidification, tumor progression, and chemoresistance[1].
The clinical benchmark for targeting these enzymes is SLC-0111 , a ureidobenzenesulfonamide currently in Phase Ib/II clinical trials[2]. However, the ubiquitous expression of off-target cytosolic isoforms (CA I and CA II) necessitates the development of highly selective analogs. This guide objectively compares the docking profiles, experimental affinities, and structural mechanisms of SLC-0111 against emerging ureidobenzenesulfonamide and sulfonic acid bioisosteres.
Structural Determinants & The "Tail Approach"
The primary challenge in designing Carbonic Anhydrase Inhibitors (CAIs) is achieving isoform selectivity, given the high structural homology of the catalytic zinc site across all human CA isoforms. Modern rational drug design overcomes this via the "tail approach" .
The Causality of Binding:
The Anchoring Head: The sulfonamide or sulfonic acid group acts as the primary pharmacophore. It must be N-deprotonated to displace the zinc-bound water molecule, coordinating directly with the
Zn2+
ion (stabilized by His94, His96, and His119) and forming a critical hydrogen bond with Thr199[3].
The Selectivity Tail: While the deep catalytic pocket is conserved, the outer rim of the active site cavity is highly variable. The extended ureido or aryl tail of the analog projects outward, establishing van der Waals and hydrophobic interactions with isoform-specific residues at the rim (e.g., the inward movement of His64 in CA XII)[3],[4]. This creates high affinity for CA IX/XII while inducing steric clashes in CA I/II.
Fig 1: Mechanistic logic of the "tail approach" driving CA IX/XII isoform selectivity.
Objective Performance Comparison: SLC-0111 vs. Novel Analogs
To evaluate the success of novel analogs, we must cross-reference in silico binding free energies (MM-GBSA) with in vitro inhibition constants (
Ki
). The table below summarizes the comparative performance of the clinical standard against recently developed ureidobenzenesulfonamide derivatives.
Data Synthesis: While SLC-0111 provides excellent selectivity, novel pyrazoline-sulfonamide analogs have pushed CA XII inhibition into the sub-nanomolar range (0.62–0.99 nM) by optimizing the halogenated tail's fit within the hydrophobic rim[6]. Furthermore, Molecular Dynamics (MD) simulations of the V35 analog reveal that ester functional groups uniquely stabilize the ligand in CA XII—a feature entirely absent in the off-target CA I[3].
Self-Validating Computational Workflow
Trustworthy computational chemistry relies on self-validating systems. A docking protocol cannot be trusted to screen novel ureidobenzenesulfonic acid analogs unless it can accurately reproduce known crystallographic data. Below is the standardized workflow required for rigorous comparative docking.
Step-by-Step Methodology
Protein Preparation (Causality: Restoring Physiological State)
Obtain high-resolution crystal structures (e.g., PDB 5FL4 for CA IX, 1JD0 for CA XII)[8],[6]. Remove bulk water molecules, but carefully evaluate deep active-site bridging waters. Assign protonation states at pH 7.4.
Ligand Preparation (Causality: Transition State Mimicry)
Generate 3D conformations of the analogs (e.g., using LigPrep/OPLS3e). Critical Step: The sulfonamide group must be explicitly N-deprotonated. In its anionic state, it mimics the transition state and serves as the active zinc-binding site[8].
Protocol Validation (Causality: Algorithmic Trust)
Before screening, re-dock the native co-crystallized ligand (e.g., Acetazolamide). The protocol is only validated if the Root Mean Square Deviation (RMSD) between the predicted pose and the crystal structure is
≤2.0
Å.
Molecular Docking & Scoring
Center the docking grid precisely on the catalytic
Zn2+
ion. Utilize Glide or AutoDock Vina to generate poses, followed by MM-GBSA calculations to estimate binding free energy, which correlates much closer to experimental
Ki
values than standard docking scores[3].
Molecular Dynamics (MD) Simulations
Static docking ignores induced-fit adaptations. Subject the top poses to 500 ns MD simulations under simulated hypoxic conditions. Monitor the RMSD and Root Mean Square Fluctuation (RMSF) to confirm the conformational stability of the ureido tail within the variable rim[3].
Fig 2: Self-validating computational workflow for evaluating carbonic anhydrase inhibitors.
References
Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - Frontiers in Oncology. 7
Structure of SLC-0111 (WBI-5111), the sulfonamide CA IX/XII inhibitor... - ResearchGate. 1
Molecular dynamics simulation reveals structural insights into isozyme selectivity of carbonic anhydrase XII inhibitors in hypoxic tumor microenvironment - PubMed (NIH). 3
Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII - MDPI. 6
Looking toward the Rim of the Active Site Cavity of Druggable Human Carbonic Anhydrase Isoforms - ACS Medicinal Chemistry Letters. 4
Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors - PMC (NIH). 5
Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC (NIH). 8
Abstract - FLORE (SLC-0111 Phase Ib/II Clinical Trials) - University of Florence. 2
A Senior Application Scientist’s Guide to Confirming the Identity of Impurities in 4-(Ureido)benzenesulfonic Acid Samples
Introduction: The Criticality of Impurity Profiling In pharmaceutical development, the adage "the dose makes the poison" is incomplete. The identity and quantity of impurities within an active pharmaceutical ingredient (...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Criticality of Impurity Profiling
In pharmaceutical development, the adage "the dose makes the poison" is incomplete. The identity and quantity of impurities within an active pharmaceutical ingredient (API) are equally critical to safety and efficacy. 4-(Ureido)benzenesulfonic acid is a key building block in the synthesis of various therapeutic agents, particularly certain classes of diuretics and carbonic anhydrase inhibitors.[1][2] Its purity is paramount. Impurities, which can arise from the synthetic route, degradation, or storage, can impact the stability, bioavailability, and safety profile of the final drug product. Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities.[3]
This guide provides an in-depth, comparative analysis of modern analytical techniques for the definitive identification of impurities in 4-(ureido)benzenesulfonic acid. We will move beyond simply listing protocols to explain the scientific rationale behind selecting an orthogonal, multi-technique approach, ensuring a self-validating and trustworthy impurity profile.
Anticipating the Unknown: Potential Impurities in 4-(Ureido)benzenesulfonic Acid
A robust analytical strategy begins with a theoretical understanding of what impurities might be present. The synthesis of 4-(ureido)benzenesulfonic acid typically involves the reaction of sulfanilic acid (4-aminobenzenesulfonic acid) with urea or a urea equivalent.[2] Another route could involve the sulfonation of phenylurea. Degradation, particularly hydrolysis of the ureido linkage under acidic or basic conditions, is also a potential source of impurities.[1]
Based on these pathways, we can anticipate several classes of impurities:
Starting Materials: Unreacted sulfanilic acid and urea.
Intermediates & By-products: Di-substituted ureas (e.g., N,N'-bis(4-sulfophenyl)urea) formed from the reaction of the product with another molecule of sulfanilic acid.
Degradants: Sulfanilamide, resulting from the hydrolysis of the ureido group.[1]
Process-Related Impurities: Residual solvents or reagents from the synthesis.
The following workflow illustrates a comprehensive strategy for identifying these and any other unexpected impurities.
Caption: A logical workflow for the identification and confirmation of impurities.
Part 1: The Workhorse - Chromatographic Separation and Detection
High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity analysis due to its high resolving power and sensitivity.[3] For 4-(ureido)benzenesulfonic acid and its likely impurities, which are polar aromatic compounds, a reversed-phase (RP-HPLC) method is the logical starting point.
Comparative Analysis: HPLC-UV vs. UPLC-MS
While HPLC with UV detection is excellent for quantification, it falls short in providing definitive identification, as different compounds can have similar retention times and UV spectra. Coupling Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry (MS) provides the mass-to-charge ratio (m/z) of an impurity, a critical piece of identifying information.[4]
Parameter
HPLC with UV Detection
UPLC with Mass Spectrometry (UPLC-MS)
Rationale & Justification
Primary Use
Quantification, Purity Assessment
Identification, Confirmation
UV provides robust quantitative data based on area percent, while MS provides molecular weight information essential for identification.
Specificity
Moderate
Very High
UV detection is based on chromophores, which can be similar across related compounds. MS detection is based on the unique mass-to-charge ratio of each molecule.[5]
Sensitivity
Good (ng range)
Excellent (pg to fg range)
MS, particularly in Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) mode, offers significantly lower limits of detection (LOD) and quantitation (LOQ).[4][6]
Data Output
Chromatogram (Absorbance vs. Time)
Chromatogram, Mass Spectrum (m/z)
MS provides an extra dimension of data, enabling the analyst to confirm the identity of a peak even if it co-elutes with another component.
Cost & Complexity
Lower
Higher
The instrumentation and expertise required for UPLC-MS are more substantial, justifying its use for confirmation rather than routine screening.
Experimental Protocol: RP-HPLC-UV Method
This protocol is designed for the robust separation of 4-(ureido)benzenesulfonic acid from its potential impurities.
Instrumentation: Standard HPLC system with a PDA or multi-wavelength UV detector.
Chromatographic Conditions:
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 phase provides good retention for the aromatic backbone.[7]
Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of the sulfonic acid group, improving peak shape.[8]
Mobile Phase B: Acetonitrile.
Gradient Program:
0-5 min: 5% B
5-25 min: 5% to 40% B
25-30 min: 40% B
30-31 min: 40% to 5% B
31-35 min: 5% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 244 nm, a wavelength where both the benzenesulfonic acid and urea moieties show absorbance.[9]
Injection Volume: 10 µL.
Sample Preparation:
Dissolve the 4-(ureido)benzenesulfonic acid sample in the initial mobile phase (95:5 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.
Experimental Protocol: UPLC-MS Method
This method is designed for the rapid and sensitive identification of the separated impurities.
Instrumentation: UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size). The smaller particle size allows for faster analysis and better resolution.[4]
Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a volatile buffer, making it compatible with MS detection.[8]
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient Program: A scaled-down, faster version of the HPLC gradient is typically used, with analysis times often under 5 minutes.
Flow Rate: 0.5 mL/min.
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
Ionization Mode: ESI Negative. The sulfonic acid group is highly acidic and will readily deprotonate to form a negative ion [M-H]⁻.
Capillary Voltage: 3.0 kV.
Scan Range: 50 - 500 m/z. This range covers the expected molecular weights of the parent compound and likely impurities.
Source Temperature: 150 °C.
Desolvation Temperature: 350 °C.
Part 2: Unambiguous Structure - Spectroscopic Elucidation
While LC-MS provides the molecular weight, it may not be sufficient to distinguish between isomers or fully characterize a novel impurity. For this, spectroscopic techniques that probe the molecular structure directly are required. This typically involves isolating the impurity of interest using preparative HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise structure of an organic molecule.[10] For urea derivatives, a combination of ¹H, ¹³C, and even ¹⁵N NMR can provide a complete picture of the molecular framework.
¹H NMR: Provides information on the number and type of protons and their connectivity. For 4-(ureido)benzenesulfonic acid, one would expect to see characteristic signals for the aromatic protons (as two doublets) and the NH protons of the urea group.[2]
¹³C NMR: Shows the different carbon environments. The carbonyl carbon of the urea group has a characteristic chemical shift around 156-159 ppm.[10]
¹⁵N NMR: Although less sensitive due to the low natural abundance of ¹⁵N, this technique directly probes the nitrogen atoms of the urea moiety.[11] The chemical shifts are highly sensitive to the substitution on the nitrogen, making it invaluable for distinguishing between different urea-related impurities.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[13] It serves as a rapid and non-destructive method to confirm the presence of key structural motifs.
Functional Group
Characteristic Vibrational Frequency (cm⁻¹)
Significance for 4-(ureido)benzenesulfonic acid
N-H Stretch (Urea)
3400 - 3200
Confirms the presence of the urea or amide functionality.
C=O Stretch (Urea)
1680 - 1630
Strong, characteristic "Amide I" band confirming the carbonyl group.[2]
S=O Stretch (Sulfonic Acid)
1350 - 1300 (asymmetric), 1170 - 1120 (symmetric)
Confirms the presence of the sulfonyl group.[2][14]
Aromatic C=C Stretch
1600 - 1450
Indicates the presence of the benzene ring.
O-H Stretch (Sulfonic Acid)
3000 - 2500 (broad)
Confirms the acidic proton of the sulfonic acid group.
Caption: Orthogonal techniques providing complementary data for impurity ID.
Conclusion
References
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